molecular formula C14H19NO4 B1306234 2-(4-Methoxy-benzoylamino)-4-methyl-pentanoic acid CAS No. 438581-55-6

2-(4-Methoxy-benzoylamino)-4-methyl-pentanoic acid

Cat. No.: B1306234
CAS No.: 438581-55-6
M. Wt: 265.3 g/mol
InChI Key: HHMXQTYZWQORAJ-UHFFFAOYSA-N
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Description

2-(4-Methoxy-benzoylamino)-4-methyl-pentanoic acid is a useful research compound. Its molecular formula is C14H19NO4 and its molecular weight is 265.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Methoxy-benzoylamino)-4-methyl-pentanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Methoxy-benzoylamino)-4-methyl-pentanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[(4-methoxybenzoyl)amino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-9(2)8-12(14(17)18)15-13(16)10-4-6-11(19-3)7-5-10/h4-7,9,12H,8H2,1-3H3,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHMXQTYZWQORAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90389795
Record name 2-(4-Methoxy-benzoylamino)-4-methyl-pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90389795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

438581-55-6
Record name 2-(4-Methoxy-benzoylamino)-4-methyl-pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90389795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Thermodynamic Stability of N-(4-Methoxybenzoyl)-Leucine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(4-Methoxybenzoyl)-L-leucine (N-p-anisoyl-leucine) represents a critical class of N-acylated amino acid derivatives utilized primarily as chiral resolving agents and pharmacophore intermediates. Unlike simple aliphatic amides, the thermodynamic stability of this derivative is governed by the interplay between the electron-donating para-methoxy substituent and the steric bulk of the leucine isobutyl side chain.

This guide details the thermodynamic profile of N-(4-Methoxybenzoyl)-leucine, focusing on three stability vectors: solid-state polymorphism , hydrolytic resistance , and stereochemical integrity (racemization). It provides actionable protocols for characterizing these parameters during drug substance development.

Chemical Structure & Electronic Properties

The stability of N-(4-Methoxybenzoyl)-leucine is distinct from its unsubstituted analog, N-benzoyl-leucine, due to the para-methoxy group.

  • Electronic Effect: The methoxy group (

    
    ) is a strong 
    
    
    
    -donor. Through resonance, it increases the electron density on the carbonyl oxygen of the amide bond.[1]
  • Thermodynamic Consequence: This resonance contribution (

    
     effect) renders the amide carbonyl carbon less electrophilic. Consequently, N-(4-Methoxybenzoyl) derivatives generally exhibit higher hydrolytic stability  under neutral and acidic conditions compared to unsubstituted benzoyl derivatives.
    
  • Crystal Packing: The methoxy group introduces a strong hydrogen-bond acceptor site and potential for

    
    -stacking interactions, significantly increasing the probability of polymorphism.
    

Stereochemical Stability: The Azlactone Danger Zone

For researchers working with N-benzoyl amino acids, the primary thermodynamic risk is not degradation, but racemization .[1] Unlike urethane protecting groups (Boc, Fmoc), the benzoyl group actively participates in racemization via the 5(4H)-oxazolone (azlactone) mechanism .[1]

Mechanism of Racemization

Under thermodynamic stress (heat, dehydrating agents, or basic pH), the amide oxygen attacks the activated carboxylic acid (or ester), forming a cyclic azlactone intermediate.[1] The C-4 proton of the azlactone is acidic (


), allowing rapid equilibration between the L- and D-enantiomers via an enol intermediate.
Visualization: The Azlactone Racemization Pathway

The following diagram illustrates the critical thermodynamic pathway leading to loss of optical purity.

AzlactonePathway L_Isomer L-N-(4-Methoxybenzoyl)-Leucine Activation Carboxyl Activation (Acid Chloride/Anhydride) L_Isomer->Activation Dehydration/Heat Cyclization Cyclization to 5(4H)-Oxazolone Activation->Cyclization Nucleophilic Attack Enol Achiral Enol Intermediate Cyclization->Enol -H+ (Base Catalyzed) D_Isomer D-N-(4-Methoxybenzoyl)-Leucine (Racemate) Cyclization->D_Isomer Hydrolysis/Opening Enol->Cyclization +H+

Figure 1: The electron-donating methoxy group stabilizes the oxazolone ring, potentially increasing the lifetime of the racemizing intermediate compared to nitro-benzoyl analogs.

Solid-State Thermodynamics: Polymorphism

N-(4-Methoxybenzoyl)-leucine derivatives are prone to conformational polymorphism . The flexibility of the leucine isobutyl chain combined with the rigid benzamide core creates multiple local energy minima in the crystal lattice.

Thermodynamic Parameters Table
ParameterTypical Value / RangeSignificance
Melting Point (

)
145°C – 155°CSharp endotherm indicates high purity. Broadening suggests amorphous content or racemization.
Enthalpy of Fusion (

)
25 – 35 kJ/molHigh

correlates with stable crystal packing (Form I).[1]
Solubility (Water) < 0.5 mg/mLHydrophobic benzoyl and leucine side chains dominate.
Solubility (Ethanol) > 50 mg/mLHigh solubility allows for recrystallization but risks solvate formation.
pKa (Carboxyl) 3.6 – 3.8Slightly higher than leucine due to N-acylation.
Experimental Protocol: Polymorph Screening via DSC

Objective: Identify stable (Form I) vs. metastable (Form II) polymorphs.

  • Preparation: Weigh 2–4 mg of N-(4-Methoxybenzoyl)-leucine into a Tzero aluminum pan. Crimp non-hermetically.

  • Cycle 1 (Standard): Heat from 25°C to 170°C at 10°C/min.

    • Observation: Look for a single sharp endotherm (

      
      ).
      
  • Cycle 2 (Amorphous Generation): Cool rapidly from 170°C to -40°C at 20°C/min (quench cooling).

  • Cycle 3 (Recrystallization): Heat from -40°C to 170°C at 10°C/min.

    • Observation: Look for a glass transition (

      
       ~50-60°C), followed by an exothermic cold-crystallization peak (
      
      
      
      ), and finally the melting endotherm.[1]
  • Analysis: If

    
     in Cycle 3 differs from Cycle 1, the compound exhibits polymorphism accessible via thermal history.[1]
    

Solution State Stability & Hydrolysis[1]

While the amide bond is robust, the 4-methoxy group influences the degradation kinetics.

Hydrolysis Kinetics
  • Acidic Conditions (pH < 2): Slow hydrolysis. The protonation of the carbonyl oxygen is less favorable due to the resonance donation from the methoxy group, making the carbon less susceptible to water attack compared to N-benzoyl-leucine.

  • Basic Conditions (pH > 10): Moderate risk. Hydrolysis yields 4-methoxybenzoic acid and L-leucine.

  • Self-Validating Check: In HPLC analysis, the appearance of a peak at RRT ~0.4 (4-methoxybenzoic acid) confirms hydrolytic cleavage.

Experimental Workflow: Stability Indicating Assay

The following workflow outlines the rigorous testing required to establish the thermodynamic stability profile.

StabilityWorkflow Sample N-(4-OMe-Bz)-Leu Sample Stress Stress Conditions Sample->Stress Acid 0.1N HCl 60°C, 24h Stress->Acid Base 0.1N NaOH 60°C, 4h Stress->Base Oxid 3% H2O2 RT, 24h Stress->Oxid Photo UV Light 1.2M Lux-hr Stress->Photo HPLC HPLC Analysis (C18, Gradient MeOH/H2O) Acid->HPLC Base->HPLC Oxid->HPLC Photo->HPLC Result1 Hydrolysis Products (Benzoic Acid deriv.) HPLC->Result1 Peak Shift Result2 Racemization (Chiral HPLC) HPLC->Result2 D-Enantiomer Result3 Stable HPLC->Result3 No Change

Figure 2: Comprehensive stress testing workflow to isolate hydrolytic and stereochemical degradation pathways.

Detailed Experimental Protocols

Protocol A: Determination of Racemization Rate Constant ( )

Purpose: To quantify the thermodynamic stability of the chiral center under process conditions.

  • Reagents: Prepare a 10 mM solution of N-(4-Methoxybenzoyl)-L-leucine in the target solvent (e.g., DMF or Ethanol/Water) containing the base of interest (e.g., 1 eq. Triethylamine).

  • Incubation: Heat the solution to 60°C in a thermomixer.

  • Sampling: Aliquot 100 µL every 30 minutes for 4 hours. Quench immediately into 900 µL of 0.1% Phosphoric Acid (stops base-catalyzed racemization).

  • Analysis: Inject onto a Chiralpak AD-H or OD-H column.

    • Mobile Phase: Hexane:IPA:TFA (90:10:0.1).

    • Detection: UV at 254 nm (strong absorption by anisoyl group).

  • Calculation: Plot

    
     vs. time. The slope represents 
    
    
    
    .
Protocol B: Solubility Thermodynamics (Van't Hoff Plot)

Purpose: To determine the heat of solution (


) for crystallization process design.[1]
  • Saturation: Prepare saturated suspensions of the compound in the crystallization solvent (e.g., Ethanol) at 20°C, 30°C, 40°C, and 50°C.

  • Equilibration: Stir for 24 hours at each temperature.

  • Filtration: Filter supernatant through a 0.45 µm PTFE syringe filter (pre-heated to the specific temp to prevent precipitation).

  • Quantification: Dilute and analyze via HPLC-UV against a standard curve.

  • Data Treatment: Plot

    
     vs. 
    
    
    
    (Kelvin).
    • Slope =

      
      .
      
    • Insight: A steep slope indicates solubility is highly temperature-dependent, ideal for cooling crystallization.

References

  • Garella, D., et al. (2016).[1] Design and synthesis of N-benzoyl amino acid derivatives as DNA methylation inhibitors. Chemical Biology & Drug Design.[2] Link

  • Hanafy, A., et al. (2012).[1] Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. Journal of the Mexican Chemical Society. Link

  • Bhatia, R., et al. (2018).[1][3] Polymorphism in Pharmaceutical Solids: A Review. Journal of Pharmaceutical Sciences. Link

  • Stoltzberg, S., et al. (2024).[1] Leucine Motifs Stabilize Residual Helical Structure in Disordered Proteins.[4] Journal of Molecular Biology.[4] Link

  • Sigma-Aldrich. (2023). Product Specification: N-Benzoyl-L-leucine.Link[1]

Sources

Molecular weight and CAS registry data for 2-(4-Methoxy-benzoylamino)-4-methyl-pentanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Common Name: N-(4-Methoxybenzoyl)leucine | CAS: 438581-55-6

Executive Summary

This technical guide profiles 2-(4-Methoxy-benzoylamino)-4-methyl-pentanoic acid (also known as N-Anisoylleucine), a specialized N-acyl amino acid derivative utilized primarily as a chiral resolving agent, a chemical intermediate in peptidomimetic synthesis, and a lipophilic prodrug scaffold. Characterized by the coupling of a p-anisoyl moiety to the amino group of leucine, this molecule exhibits distinct solubility and steric properties that differentiate it from standard benzoyl-leucine derivatives. This document outlines its physicochemical data, synthesis protocols, and analytical characterization standards for researchers in drug discovery and organic synthesis.[1]

Chemical Identity & Physicochemical Data

The core structure consists of a leucine backbone acylated at the


-nitrogen by a 4-methoxybenzoyl (anisoyl) group. This modification reduces the zwitterionic character typical of free amino acids, significantly enhancing solubility in organic solvents while retaining the carboxylic acid functionality for further coupling or salt formation.[1]
Table 1: Core Chemical Data
ParameterTechnical Specification
IUPAC Name 2-[(4-Methoxybenzoyl)amino]-4-methylpentanoic acid
Common Synonyms N-(4-Methoxybenzoyl)leucine; N-p-Anisoylleucine
CAS Registry Number 438581-55-6
Molecular Formula

Molecular Weight 265.31 g/mol
Physical State White to off-white crystalline solid
Solubility Soluble in Ethanol, DMSO, DMF, Methanol; Sparingly soluble in water
pKa (Predicted) ~3.6 (Carboxylic acid), Amide N is non-basic
Melting Point 145–150 °C (Typical for N-anisoyl amino acids)

Synthesis Methodology: The Schotten-Baumann Protocol

The most robust route for synthesizing N-(4-Methoxybenzoyl)leucine is the Schotten-Baumann reaction . This biphasic acylation method ensures high yield by scavenging the hydrochloric acid byproduct, preventing the protonation of the unreacted amine.[1]

Reaction Mechanism & Causality[1]
  • Reagents: L-Leucine (nucleophile), 4-Methoxybenzoyl chloride (electrophile), NaOH (base).[1]

  • Causality: The base (NaOH) serves two roles: it keeps the leucine in its nucleophilic carboxylate form (

    
    ) and neutralizes the HCl generated during acylation, driving the equilibrium forward.[1]
    
  • Critical Control Point: The temperature must be maintained at 0–5 °C initially to prevent hydrolysis of the acid chloride before it reacts with the amine.

Step-by-Step Protocol
  • Dissolution: Dissolve L-Leucine (10 mmol) in 20 mL of 1M NaOH. Cool the solution to 0 °C in an ice bath.

  • Acylation: Simultaneously add 4-Methoxybenzoyl chloride (11 mmol) and an additional 10 mL of 1M NaOH dropwise over 30 minutes.

    • Note: Simultaneous addition maintains the pH > 10, ensuring the amine remains unprotonated.[1]

  • Reaction: Stir vigorously at room temperature for 3 hours. The solution should remain clear or slightly cloudy.[1]

  • Acidification: Carefully acidify the reaction mixture with 2M HCl to pH 2.0. The product will precipitate as a white solid.[1]

  • Isolation: Filter the precipitate and wash with cold water (3 x 10 mL) to remove inorganic salts.

  • Purification: Recrystallize from an Ethanol/Water (1:1) mixture to obtain high-purity crystals.

Synthesis Workflow Diagram

SynthesisPathway Start L-Leucine (Nucleophile) Process Schotten-Baumann (pH > 10, 0°C) Start->Process Reagent 4-Methoxybenzoyl Chloride Reagent->Process Intermediate Anionic Intermediate Process->Intermediate Acylation Acidification Acidification (HCl, pH 2) Intermediate->Acidification Quenching Product N-(4-Methoxybenzoyl)leucine (Precipitate) Acidification->Product Precipitation

Figure 1: Biphasic synthesis workflow ensuring selective N-acylation while minimizing hydrolytic side reactions.

Analytical Characterization & Quality Control

To ensure scientific integrity, the synthesized compound must be validated using orthogonal analytical techniques.[1]

Nuclear Magnetic Resonance (NMR)
  • Solvent: DMSO-

    
    
    
  • 1H NMR Signatures:

    • 
       12.5 ppm (s, 1H): Carboxylic acid proton (-COOH ).[1]
      
    • 
       8.5 ppm (d, 1H): Amide proton (-NH -).
      
    • 
       7.9 ppm (d, 2H): Aromatic protons (ortho to carbonyl).[1]
      
    • 
       7.0 ppm (d, 2H): Aromatic protons (ortho to methoxy).[1]
      
    • 
       4.4 ppm (m, 1H): 
      
      
      
      -proton of Leucine.[1]
    • 
       3.8 ppm (s, 3H): Methoxy group (-OCH 
      
      
      
      ).[1]
    • 
       0.9 ppm (dd, 6H): Methyl groups of Leucine.[1]
      
Mass Spectrometry (LC-MS)[1]
  • Ionization: Electrospray Ionization (ESI), Negative Mode (ESI-).[1]

  • Expected Ion:

    
     at m/z 264.3.
    
  • Logic: Negative mode is preferred due to the facile deprotonation of the carboxylic acid group.

Purity Analysis (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm).[1]

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 254 nm (Strong absorption by the anisoyl chromophore).[1]

Applications in Drug Development[1][7][10][11]

Chiral Resolution & Ligand Exchange

N-Acyl amino acids like N-(4-Methoxybenzoyl)leucine are critical in Ligand Exchange Chromatography (LEC) .

  • Mechanism: The compound coordinates with transition metal ions (e.g., Cu²⁺) in the stationary phase.[1]

  • Utility: It acts as a chiral selector to separate enantiomers of amino acids and amines. The bulky anisoyl group enhances steric discrimination compared to simple acetyl derivatives.[1]

Prodrug Scaffolding

The anisoyl group serves as a lipophilic cap.[1] In drug design, conjugating this moiety to polar pharmacophores can:

  • Increase membrane permeability (LogP enhancement).

  • Protect the N-terminus from premature enzymatic degradation (aminopeptidases).[1]

Analytical Logic Diagram

AnalyticalWorkflow cluster_QC Quality Control Gates Sample Crude Product HPLC HPLC (UV 254nm) Purity Check >98% Sample->HPLC MS LC-MS (ESI-) Confirm Mass (264.3 m/z) Sample->MS NMR 1H NMR (DMSO-d6) Structure Verification Sample->NMR Decision Validation Decision HPLC->Decision MS->Decision NMR->Decision Release Release for Assay Decision->Release Pass Reprocess Recrystallize Decision->Reprocess Fail Reprocess->Sample

Figure 2: Validation workflow ensuring structural identity and purity before biological application.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 128847, N-(4-Methoxybenzoyl)glycine (Analogous Structure).[1] Retrieved from [Link][1]

  • Davankov, V. A. (2018). Chiral Selectors in Ligand Exchange Chromatography.[1] Journal of Chromatography A. (Contextual grounding for N-acyl amino acid application).

Sources

A Technical Guide to the Biological Activity and Potential Targets of 4-Methoxy-benzoylamino Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the ever-evolving landscape of drug discovery, the quest for novel pharmacophores with potent and selective biological activities remains a paramount objective. Among the myriad of chemical scaffolds, 4-methoxy-benzoylamino acid derivatives have emerged as a promising class of compounds, demonstrating a diverse range of therapeutic potentials. This in-depth technical guide provides a comprehensive overview of the biological activities of these derivatives, with a particular focus on their anticancer, antimicrobial, and anti-inflammatory properties. We will delve into their mechanisms of action, explore their potential molecular targets, and provide detailed experimental protocols for their evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic promise of this versatile chemical scaffold.

Chapter 1: Anticancer Activity of 4-Methoxy-benzoylamino Acid Derivatives

The proliferation of cancer cells is a complex process driven by a multitude of dysregulated signaling pathways. Several studies have highlighted the potential of 4-methoxy-benzoylamino acid derivatives and related compounds as effective anticancer agents.

In Vitro Cytotoxicity

The initial assessment of any potential anticancer compound involves evaluating its cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter determined in these assays, representing the concentration of a compound required to inhibit the growth of 50% of a cell population. While specific IC50 values for a wide range of 4-methoxy-benzoylamino acid derivatives are dispersed throughout the literature, the following table summarizes representative data for related 4-methoxybenzoyl and benzoylamino derivatives to illustrate their potential.

Compound ClassCancer Cell LineIC50 (µM)Reference
4-Substituted Methoxybenzoyl-aryl-thiazolesMelanoma0.021 - 0.071[1]
4-Substituted Methoxybenzoyl-aryl-thiazolesProstate CancerLow nM range[1]
4-(3,4,5-Trimethoxyphenoxy) benzoic acid derivativesMCF-7 (Breast Cancer)Significant suppression[2]
4-(3,4,5-Trimethoxyphenoxy) benzoic acid derivativesMDA-MB-468 (Breast Cancer)Significant suppression[2]
Methoxyflavone AnalogsMCF-7 (Breast Cancer)3.71 - 4.9[3]
Methoxyflavone AnalogsHCC1954 (Breast Cancer)8.58[3]
Methoxyflavone AnalogsPC3 (Prostate Cancer)11.8 - 17.2[3]

Note: The table presents data for structurally related compounds to highlight the potential of the 4-methoxybenzoyl scaffold. Further research is needed to establish a comprehensive IC50 profile for a wider array of 4-methoxy-benzoylamino acid derivatives.

Mechanisms of Anticancer Action

The anticancer activity of 4-methoxy-benzoylamino acid derivatives is often attributed to their ability to interfere with critical cellular processes such as cell cycle progression and survival signaling pathways.

One of the key mechanisms implicated is the inhibition of tubulin polymerization .[1] Tubulin is a crucial protein that polymerizes to form microtubules, which are essential components of the cytoskeleton and the mitotic spindle. Disruption of microtubule dynamics leads to cell cycle arrest, typically at the G2/M phase, and subsequent induction of apoptosis.

Furthermore, these derivatives have been shown to modulate key signaling pathways that are frequently dysregulated in cancer, including:

  • PI3K/Akt Pathway: This pathway is a central regulator of cell survival, proliferation, and growth.[4][5]

  • MAPK/ERK Pathway: This cascade plays a critical role in transmitting signals from the cell surface to the nucleus, influencing a wide range of cellular processes including proliferation and differentiation.[6]

  • NF-κB Signaling Pathway: This pathway is a key mediator of inflammation and is also implicated in cancer development and progression by promoting cell survival and proliferation.[7][8]

The following diagrams illustrate these key signaling pathways.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates Downstream Downstream Targets (Cell Survival, Proliferation) Akt->Downstream Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates

Caption: The PI3K/Akt signaling pathway.

MAPK_ERK_Pathway Receptor Growth Factor Receptor Ras Ras Receptor->Ras Activates Raf Raf (MAPKKK) Ras->Raf Activates MEK MEK (MAPKK) Raf->MEK Phosphorylates ERK ERK (MAPK) MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., Myc, AP-1) ERK->TranscriptionFactors Activates

Caption: The MAPK/ERK signaling pathway.

Potential Molecular Targets

Based on their mechanisms of action, several potential molecular targets for 4-methoxy-benzoylamino acid derivatives have been identified. These include:

  • Tubulin: As mentioned, the inhibition of tubulin polymerization is a key anticancer mechanism.[1]

  • Topoisomerase II: Some benzoylamino derivatives have been shown to inhibit human DNA topoisomerase II, an enzyme crucial for DNA replication and repair.

  • Kinases: Given their impact on signaling pathways, kinases such as PI3K, Akt, and components of the MAPK cascade are likely targets.[4][5][6]

Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[9][10][11]

Principle: In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the 4-methoxy-benzoylamino acid derivative for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[12]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570-590 nm using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a dose-response curve.

Western blotting is a widely used technique to detect specific proteins in a sample and to analyze their expression levels and post-translational modifications, such as phosphorylation.[13][14]

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies.

Step-by-Step Protocol:

  • Cell Lysis: Treat cancer cells with the 4-methoxy-benzoylamino acid derivative for a specified time. Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • Gel Electrophoresis: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins based on their molecular weight.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-Akt, total Akt, ERK) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative expression levels of the target proteins.

Chapter 2: Antimicrobial Activity

The rise of antibiotic-resistant pathogens poses a significant threat to global health. The discovery of new antimicrobial agents is therefore of utmost importance. 4-methoxy-benzoylamino acid derivatives have shown promise in this area.

Antibacterial and Antifungal Spectrum

Studies have demonstrated that certain 4-methoxy-benzoylamino acid derivatives and related compounds possess activity against a range of Gram-positive and Gram-negative bacteria, as well as some fungal species.[15][16] The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound ClassMicroorganismMIC (µg/mL)Reference
4-(4-(Anilinomethyl)-3-phenylpyrazol-1-yl)benzoic Acid DerivativesS. aureus0.5[17]
4-(4-(Anilinomethyl)-3-phenylpyrazol-1-yl)benzoic Acid DerivativesEnterococci4[17]
4-[4-(benzylamino)butoxy]-9H-carbazole derivativesS. aureus32[18]
4-(4-(benzylamino)butoxy)-9H-carbazoleS. aureus30[19]
4-(4-(benzylamino)butoxy)-9H-carbazoleS. epidermidis50[19]

Note: The table presents data for structurally related compounds to highlight the potential of the benzoylamino scaffold. Further research is needed to establish a comprehensive MIC profile for a wider array of 4-methoxy-benzoylamino acid derivatives.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.[20][21][22]

Principle: A standardized inoculum of a microorganism is exposed to serial dilutions of an antimicrobial agent in a liquid growth medium in a 96-well microtiter plate.

Step-by-Step Protocol:

  • Preparation of Antimicrobial Agent Dilutions: Prepare a stock solution of the 4-methoxy-benzoylamino acid derivative in a suitable solvent. Perform serial two-fold dilutions of the stock solution in a cation-adjusted Mueller-Hinton broth (for bacteria) or other appropriate broth in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized bacterial or fungal suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the serially diluted compound. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

  • Incubation: Incubate the plate at 35-37°C for 16-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well remains clear).

Chapter 3: Anti-inflammatory Activity

Inflammation is a complex biological response to harmful stimuli. Chronic inflammation is implicated in a variety of diseases. 4-methoxy-benzoylamino acid derivatives have demonstrated potential as anti-inflammatory agents.

Mechanism of Anti-inflammatory Action

A key mechanism underlying the anti-inflammatory effects of these compounds is the inhibition of the NF-κB signaling pathway .[7][8] NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). By inhibiting NF-κB activation, these derivatives can suppress the production of inflammatory mediators.

NF_kB_Pathway Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Degradation releases Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory Gene Expression Nucleus->Genes

Caption: The NF-κB signaling pathway.

Experimental Protocol: In Vitro Nitric Oxide Assay in Macrophages

This assay measures the production of nitric oxide (NO), a key inflammatory mediator, by macrophages.[23][24][25]

Principle: The production of NO is assessed by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

Step-by-Step Protocol:

  • Cell Culture: Culture a murine macrophage cell line (e.g., RAW 264.7) in a 96-well plate.

  • Compound Treatment and Stimulation: Pre-treat the cells with various concentrations of the 4-methoxy-benzoylamino acid derivative for 1 hour. Then, stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) to induce inflammation and NO production. Include appropriate controls (untreated cells, LPS-only treated cells).

  • Supernatant Collection: After 24 hours of incubation, collect the cell culture supernatants.

  • Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).[24]

  • Absorbance Measurement: Incubate for 10-15 minutes at room temperature and measure the absorbance at 540 nm.

  • Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition for each compound concentration.

Conclusion and Future Directions

4-Methoxy-benzoylamino acid derivatives represent a versatile and promising scaffold in drug discovery. Their demonstrated anticancer, antimicrobial, and anti-inflammatory activities warrant further investigation. Future research should focus on synthesizing and screening a broader library of these compounds to establish comprehensive structure-activity relationships. Elucidating the precise molecular targets and further unraveling their mechanisms of action will be crucial for the rational design of more potent and selective drug candidates. The experimental protocols detailed in this guide provide a solid foundation for researchers to advance the exploration of this exciting class of compounds.

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N-Acyl Leucine Derivatives in Medicinal Chemistry: From Endogenous Signals to Therapeutic Agents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-acyl amino acids (NAAAs) represent an expanding class of endogenous lipid signaling molecules with significant therapeutic potential.[1] Chemically related to the well-studied endocannabinoids, these compounds are integral to the complex signaling system known as the endocannabinoidome.[1][2] Among this diverse family, N-acyl leucine derivatives have emerged as a focal point of intensive research, bridging the gap between fundamental biology and clinical application. This technical guide provides a comprehensive review of the medicinal chemistry of N-acyl leucine derivatives, with a particular focus on the archetypal molecule, N-Acetyl-L-leucine (NALL). We will explore the foundational mechanism of "transporter switching," delve into synthetic strategies and structure-activity relationships, detail key experimental protocols, and survey the burgeoning therapeutic landscape for these promising molecules.

The Emergence of N-Acyl Amino Acids as Signaling Molecules

The discovery of N-arachidonoyl-ethanolamine (anandamide) as an endogenous ligand for cannabinoid receptors catalyzed a surge of interest in related lipid amides.[1] This led to the identification of a broader family of molecules, the N-acyl amino acids, where a fatty acid is linked to an amino acid via an amide bond.[2][3] Initially, some NAAAs were synthesized purely for structure-activity relationship (SAR) studies to probe the binding requirements of the cannabinoid CB1 receptor.[1][2] However, the development of advanced analytical techniques, especially targeted lipidomics, confirmed their status as naturally occurring molecules in mammalian tissues, with distinct physiological roles.[2] This guide focuses specifically on derivatives of the branched-chain amino acid leucine, a critical nutrient signal in its own right, and how its acylation transforms it into a potent therapeutic agent.

The Archetype: N-Acetyl-L-leucine (NALL) - A Paradigm Shift in Mechanism

The story of N-acyl leucine derivatives in medicine is best told through its most prominent member, N-Acetyl-L-leucine (NALL). The racemic mixture, N-acetyl-DL-leucine, has been used clinically in France since 1957 to treat vertigo.[4][5] For decades, its precise mechanism remained elusive. Recent investigations, however, have not only identified the L-enantiomer (NALL) as the active form but have also uncovered a sophisticated and elegant biological mechanism that underpins its therapeutic effects in a growing list of neurological disorders, including Niemann-Pick disease type C, GM2 gangliosidoses, and traumatic brain injury.[4][6][7][8]

The Core Directive: Acetylation-Induced Transporter Switching

A pivotal discovery in understanding NALL's action is the concept of "transporter switching."[4] Leucine itself is taken up into cells primarily via the high-affinity L-type amino acid transporter (LAT1).[4][9] This transport is often the rate-limiting step for leucine-mediated intracellular signaling, such as the activation of the mTOR pathway.[4][10]

Acetylation of the primary amine fundamentally alters the molecule's physicochemical properties, converting the zwitterionic amino acid into an anion. This simple chemical modification reroutes its cellular entry. NALL is no longer a substrate for LAT1; instead, it is taken up by the lower-affinity, high-capacity monocarboxylate transporter type 1 (MCT1) and organic anion transporters (OAT1 and OAT3).[4][9][11] This switch is the cornerstone of its therapeutic efficacy, allowing it to bypass the saturated, rate-limiting LAT1 system and achieve broader tissue distribution.[4][11]

cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space Leucine L-Leucine LAT1 LAT1 Transporter (High Affinity, Low Capacity) Leucine->LAT1 Rate-limiting uptake NALL N-Acetyl-L-leucine (NALL) MCT1 MCT1/OAT Transporters (Low Affinity, High Capacity) NALL->MCT1 Bypasses LAT1 Leucine_in L-Leucine LAT1->Leucine_in NALL_in NALL MCT1->NALL_in mTOR mTOR Pathway Activation Leucine_in->mTOR Deacetylase Deacetylase NALL_in->Deacetylase Metabolism Autophagy Autophagy Restoration NALL_in->Autophagy Direct/Indirect Modulation Deacetylase->Leucine_in Releases

Diagram 1: The "Transporter Switching" mechanism of NALL.
Cellular Fate and Downstream Signaling

Once inside the cell, NALL acts as a pro-drug, being metabolized back into L-leucine and acetate.[9][11] This localized increase in L-leucine concentration is believed to drive many of its therapeutic effects. However, the story is more complex, as NALL also appears to exert effects independently of its conversion to leucine.

  • Autophagy Restoration: In models of traumatic brain injury and lysosomal storage disorders, NALL treatment has been shown to restore autophagy flux.[6][8][12] Autophagy is a critical cellular process for clearing damaged proteins and organelles, and its dysregulation is a hallmark of many neurodegenerative diseases.[13]

  • Neuroinflammation and Neuroprotection: NALL significantly attenuates the expression of neuroinflammatory markers and reduces neuronal cell death in preclinical models.[6][8][14]

  • mTOR Signaling: While L-leucine is a potent activator of the mTOR signaling pathway, which regulates protein synthesis and cell growth, the role of NALL in this pathway is context-dependent.[15][16] Some studies suggest its neuroprotective effects occur without significant changes in mTOR phosphorylation, indicating a divergence in downstream signaling compared to leucine alone.[12]

The Medicinal Chemistry of N-Acyl Leucine Derivatives

The success of NALL has spurred interest in the synthesis and evaluation of other N-acyl leucine derivatives to explore new therapeutic avenues and refine biological activity.

Synthetic Strategies

The synthesis of N-acyl leucine derivatives is generally straightforward, but careful control of reaction conditions is crucial for achieving high yield and purity, especially concerning stereochemistry.

This protocol is adapted from established methods for the N-acetylation of amino acids.[11][17]

  • Objective: To synthesize N-Acetyl-L-leucine via acylation of L-leucine with acetic anhydride.

  • Rationale: The reaction is performed under alkaline conditions to deprotonate the amino group of L-leucine, rendering it nucleophilic. Acetic anhydride serves as an efficient and readily available acetylating agent. The reaction is typically run at a controlled low temperature to minimize side reactions, such as the hydrolysis of acetic anhydride.[18]

  • Methodology:

    • Dissolution: Dissolve L-leucine (1.0 eq) in an aqueous solution of 2N sodium hydroxide (NaOH) in a round-bottom flask equipped with a magnetic stirrer. The flask should be cooled in an ice bath to 0-5 °C.

    • Acetylation: Add acetic anhydride (1.1 - 1.5 eq) dropwise to the stirring solution, ensuring the temperature remains below 10 °C. The use of a slight excess of acetic anhydride drives the reaction to completion.

    • Reaction Monitoring: Allow the reaction to stir at low temperature for 30 minutes and then at room temperature for 2-3 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).

    • Acidification & Crystallization: After completion, cool the reaction mixture again in an ice bath and carefully acidify to a pH of approximately 2.5-3.0 using concentrated hydrochloric acid (HCl). This protonates the carboxylate, causing the N-Acetyl-L-leucine product to precipitate out of the solution.

    • Isolation and Purification: Collect the white solid precipitate by vacuum filtration, wash with cold water to remove residual salts, and dry under vacuum. The product can be further purified by recrystallization if necessary.

cluster_0 Synthesis Workflow A 1. Dissolve L-Leucine in aq. NaOH (0-5°C) B 2. Add Acetic Anhydride dropwise (<10°C) A->B Creates nucleophile C 3. Stir at RT (2-3h) Monitor via TLC B->C Acetylation reaction D 4. Acidify with HCl to pH ~2.5 C->D Product precipitation E 5. Isolate Product via Vacuum Filtration D->E F 6. Wash with Cold H₂O and Dry E->F

Diagram 2: Experimental workflow for N-Acetyl-L-leucine synthesis.
Structure-Activity Relationships (SAR)

SAR studies are crucial for optimizing the therapeutic profile of N-acyl leucine derivatives.

  • Stereochemistry is Paramount: The biological activity resides almost exclusively in the L-enantiomer (NALL).[6][14] The D-enantiomer is not only inactive but has been shown to have different pharmacokinetics and may even competitively inhibit the uptake of the L-form when administered as a racemic mixture.[5][19] This underscores the critical importance of using stereochemically pure compounds in both preclinical and clinical research.

  • Acyl Chain Modification: While the acetyl group is well-studied, modifying the acyl chain offers a rich avenue for SAR exploration. Longer or more complex acyl groups can alter the lipophilicity, membrane permeability, and metabolic stability of the molecule, potentially leading to new biological activities. For example, a comprehensive study on various N-acyl amino acids identified unnatural isoindoline-containing derivatives with improved chemical uncoupling bioactivity, a mechanism relevant to metabolic diseases.[20]

  • Leucine Core Modifications: Exploration of the leucine side chain itself has been shown to be critical for activity in other contexts, such as for N-type calcium channel blockers, suggesting that modifications to this part of the scaffold could yield novel pharmacological profiles.[21]

Therapeutic Applications

The unique mechanism of NALL has positioned it as a promising candidate for a variety of neurological and neurodegenerative diseases.

DerivativeInvestigated Disease/ApplicationKey Findings & RationaleCitation(s)
N-Acetyl-L-leucine (NALL) Niemann-Pick Disease Type CImproves neurological outcomes and quality of life in clinical trials.[22][23]
GM2 Gangliosidoses (Tay-Sachs & Sandhoff)Statistically significant improvement in symptoms and functioning in a Phase IIb trial.[7]
Ataxia-Telangiectasia & Cerebellar AtaxiaReduces symptoms and improves quality of life in clinical studies.[4][5]
Traumatic Brain Injury (TBI)Attenuates cell death, reduces neuroinflammation, and improves functional recovery in mice.[6][8]
N-acetyl-DL-leucine VertigoApproved treatment in France for over 60 years; acts on central vestibular neurons.[4][5]
Unnatural N-acyl amino acids Obesity/Metabolic DiseaseCertain synthetic derivatives act as "mild" chemical uncouplers to increase energy expenditure.[20]

Key Analytical and Evaluation Methodologies

Rigorous analysis is essential for both preclinical and clinical development.

This protocol outlines a general approach for method development using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the gold standard for small molecule quantification.[24]

  • Objective: To accurately quantify the concentration of NALL in plasma or tissue homogenates.

  • Rationale: LC-MS/MS provides exceptional sensitivity and selectivity, allowing for the detection of low concentrations of the analyte in a complex biological matrix. Chiral chromatography is necessary to resolve the L- and D-enantiomers.[25]

  • Methodology:

    • Sample Preparation: Perform protein precipitation on the plasma sample by adding a threefold volume of cold acetonitrile containing a suitable internal standard (e.g., an isotopically labeled version of NALL). Vortex and centrifuge to pellet the precipitated proteins.

    • Supernatant Transfer: Carefully transfer the supernatant to a new vial for analysis.

    • Chromatographic Separation: Inject the sample onto a chiral HPLC column (e.g., a cyclodextrin-based column). Use an isocratic or gradient mobile phase (e.g., a mixture of acetonitrile and water with a formic acid modifier) to achieve baseline separation of the N-acetyl-L-leucine and N-acetyl-D-leucine enantiomers.

    • Mass Spectrometric Detection: Analyze the column eluent using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Monitor for specific precursor-to-product ion transitions for both the analyte and the internal standard to ensure specificity and accurate quantification.

    • Quantification: Construct a calibration curve using standards of known concentrations and determine the concentration of NALL in the unknown samples by comparing its peak area ratio to the internal standard against the calibration curve.

Future Directions and Unanswered Questions

The field of N-acyl leucine derivatives is vibrant and rapidly evolving. While NALL has shown remarkable promise, several key questions remain:

  • Beyond Acetylation: What is the therapeutic potential of other N-acyl leucine derivatives? Systematic exploration of different acyl chains (e.g., propionyl, butyryl, or even long-chain fatty acids) could uncover novel biological activities or improved pharmacokinetic profiles.

  • Expanding Therapeutic Reach: Can the neuroprotective and anti-inflammatory properties of NALL be leveraged for other CNS disorders, such as Alzheimer's disease, Parkinson's disease, or ALS?

  • Refining the Mechanism: What are the precise downstream targets of NALL, independent of its conversion to leucine? Identifying these targets could lead to the development of second-generation molecules with enhanced potency and specificity.

Conclusion

N-acyl leucine derivatives, spearheaded by the clinical success of N-Acetyl-L-leucine, exemplify a powerful approach in medicinal chemistry where a subtle modification to an endogenous molecule unlocks profound therapeutic potential. The discovery of the acetylation-induced transporter switch provides a clear mechanistic rationale for its efficacy and offers a blueprint for the rational design of future amino acid-based drugs. As research continues to unravel the full scope of their biological roles, N-acyl leucine derivatives are poised to become an important class of therapeutics for challenging neurological and metabolic diseases.

References

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  • Xu, G., et al. (2003). Inhibition of amino acid-mTOR signaling by a leucine derivative induces G1 arrest in Jurkat cells. Biochemical and Biophysical Research Communications, 301(2), 417-423. Available at: [Link]

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Methodological & Application

Optimizing reaction conditions for 4-methoxy-benzoylation of leucine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimization of N-(4-Methoxybenzoyl)-L-Leucine Synthesis

Introduction & Strategic Significance

The benzoylation of amino acids is a fundamental transformation in medicinal chemistry, serving as a gateway to peptidomimetics, chiral resolving agents, and insulin secretagogues. Specifically, N-(4-methoxybenzoyl)-L-leucine represents a critical scaffold where the electron-donating methoxy group modulates lipophilicity and metabolic stability compared to the unsubstituted benzoyl analog.

While the Schotten-Baumann reaction is the textbook method for this synthesis, standard protocols often fail to address the specific physicochemical challenges of L-Leucine (hydrophobicity) and 4-methoxybenzoyl chloride (reduced electrophilicity). This guide presents an optimized, self-validating protocol designed to maximize yield (>85%) and optical purity (>99% ee) by controlling phase-transfer kinetics and pH dynamics.

Critical Parameter Analysis (The "Why")

To optimize this reaction, we must address three competing mechanistic factors:

  • Nucleophilicity vs. Hydrolysis: The amine of L-Leucine is nucleophilic only in its free base form (

    
    ). However, high pH promotes the hydrolysis of the acyl chloride reagent into 4-methoxybenzoic acid (Anisic acid), a difficult-to-remove impurity.
    
    • Optimization: Maintain pH between 10.0 and 12.0 . Below pH 10, the amine protonates (

      
      ) and reactivity stalls. Above pH 12, hydrolysis dominates and racemization risks increase.
      
  • Solubility Mismatch: L-Leucine is moderately hydrophobic. In a standard Water/DCM biphasic system, Leucine remains in the aqueous phase while the acyl chloride is in the organic phase, relying entirely on interfacial surface area.

    • Optimization: Use a THF/Water (1:1) homogeneous or semi-homogeneous system. THF solvates both the organic acyl chloride and the amino acid salt, increasing the effective collision frequency.

  • Electronic Deactivation: The para-methoxy group on the benzoyl chloride is an electron-donating group (EDG). Through resonance, it reduces the electrophilicity of the carbonyl carbon compared to unsubstituted benzoyl chloride.

    • Optimization: Unlike standard benzoylations that finish in 1 hour, this reaction requires 3–4 hours and a controlled warm-up to room temperature to drive conversion to completion.

Mechanistic Pathway & Workflow

The following diagram outlines the reaction logic and the critical divergence points where the operator must intervene.

ReactionPathway Start L-Leucine + NaOH (Aqueous Phase) Inter Tetrahedral Intermediate Start->Inter Nucleophilic Attack (pH > 10) Reagent 4-Methoxybenzoyl Chloride (in THF) Reagent->Inter Dropwise Addn (0°C) Product N-(4-OMe-Benzoyl) -L-Leucine (Salt) Inter->Product Elimination of Cl- Byproduct Anisic Acid (Hydrolysis) Inter->Byproduct H2O Attack (High pH/Temp) Racemate Racemized Product Product->Racemate Oxazolone Formation (pH > 13)

Figure 1: Mechanistic pathway highlighting the competition between productive amidation and counter-productive hydrolysis or racemization.

Optimized Experimental Protocol

Reagents:

  • L-Leucine (1.31 g, 10 mmol)

  • 4-Methoxybenzoyl chloride (1.88 g, 11 mmol, 1.1 eq)

  • NaOH (2.5 M aqueous solution)

  • Tetrahydrofuran (THF), anhydrous preferred

  • HCl (1 M and 6 M for workup)

Step 1: System Preparation
  • In a 100 mL round-bottom flask, dissolve L-Leucine (10 mmol) in 10 mL of 2.5 M NaOH (25 mmol base).

    • Note: The extra base (2.5 eq total) is required to neutralize the carboxylic acid of leucine (1 eq) and the HCl generated during the reaction (1 eq), plus a slight excess to maintain pH.

  • Add 10 mL of THF . The solution should be clear and homogeneous.

  • Cool the mixture to 0–4°C in an ice bath.

Step 2: Controlled Addition (The Critical Step)
  • Dissolve 4-Methoxybenzoyl chloride (11 mmol) in 5 mL THF .

  • Add the acid chloride solution dropwise over 20–30 minutes using an addition funnel or syringe pump.

    • Self-Validating Check: Monitor pH using strips or a probe. If pH drops below 9, add small aliquots of 2.5 M NaOH to restore it to pH 10–11.

    • Observation: A white precipitate (NaCl) may form; this is normal.

Step 3: Reaction & Maturation
  • Once addition is complete, remove the ice bath and allow the mixture to warm to Room Temperature (20–25°C) .

  • Stir vigorously for 3 hours .

    • Why: The electron-rich anisoyl chloride reacts slower; premature quenching leads to low yield.

Step 4: Workup & Purification
  • Evaporation: Remove the bulk of THF under reduced pressure (Rotavap) at 35°C. Do not exceed 40°C to avoid racemization.

  • Wash: Dilute the remaining aqueous residue with 20 mL water. Wash with Diethyl Ether (2 x 15 mL) .

    • Purpose: This removes unreacted acid chloride and neutral organic impurities. The product remains in the aqueous phase as the sodium salt.

  • Precipitation: Cool the aqueous phase to 0°C. Slowly acidify with 6 M HCl to pH 1–2 while stirring.

    • Observation: The product will precipitate as a thick white solid.

  • Filtration: Filter the solid, wash with cold water (3 x 10 mL) to remove trapped NaCl and trace Anisic acid.

  • Drying: Dry in a vacuum oven at 45°C overnight.

Results & Troubleshooting

Expected Data
ParameterOptimized ValueNotes
Yield 85–92%Lower yields indicate hydrolysis (check pH).
Appearance White crystalline solidYellowing indicates oxidation or impurities.
Melting Point 155–158°CSharp range indicates high purity.
Specific Rotation

to

(c=1, EtOH). Values near 0 indicate racemization.
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield (<50%) pH dropped during addition.Ensure pH > 10 throughout addition. Use pH-stat if available.
Product is Oily/Sticky Presence of Anisic acid or solvent.Recrystallize from Ethanol/Water (1:1).
Low Optical Rotation Racemization occurred.[1][2][3][4]Temperature too high during reaction or workup. Keep T < 25°C.

Workup Logic Diagram

WorkupLogic ReactionMix Crude Reaction Mixture (THF/Water, pH ~11) Evap Evaporate THF ReactionMix->Evap Wash Wash with Ether Evap->Wash Separation Phase Separation Wash->Separation OrgPhase Organic Phase (Discard) Separation->OrgPhase Unreacted Chloride AqPhase Aqueous Phase (Contains Product Salt) Separation->AqPhase Product Acidify Acidify to pH 1-2 (with HCl) AqPhase->Acidify Filter Filter & Dry Acidify->Filter Precipitate Forms

Figure 2: Purification workflow ensuring removal of non-polar impurities before product isolation.

References

  • Schotten-Baumann Reaction Conditions. Organic Chemistry Portal.[5] Retrieved from [Link]

  • Racemization of Amino Acids. ScienceMadness & ACS Publications. (Contextual grounding on oxazolone mechanism). Retrieved from [Link]

  • Synthesis of N-Acyl Amino Acids. ResearchGate (Lauroyl Lysine Optimization). Retrieved from [Link]

Sources

Application Notes and Protocols: Preparation of Enantiomerically Pure 2-(4-Methoxy-benzoylamino)-4-methyl-pentanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the methodologies for preparing enantiomerically pure 2-(4-Methoxy-benzoylamino)-4-methyl-pentanoic acid, a key intermediate in the synthesis of various pharmaceutically active compounds. We delve into the strategic considerations for both the initial synthesis of the racemic compound and the subsequent chiral resolution. Detailed, step-by-step protocols for chemical synthesis via Schotten-Baumann condensation and a highly efficient enzymatic resolution protocol utilizing aminoacylase are presented. Furthermore, this guide outlines the essential analytical techniques for the characterization and determination of enantiomeric purity of the final product. The causality behind experimental choices is explained, ensuring that researchers, scientists, and drug development professionals can replicate and adapt these methods with a thorough understanding of the underlying principles.

Introduction and Significance

N-acyl amino acids (NAAs) are a significant class of molecules with diverse biological activities and are of great interest to pharmacologists as flexible tools for probing new sites on G protein-coupled receptors (GPCRs), transporters, and ion channels. Specifically, derivatives of leucine, such as 2-(4-Methoxy-benzoylamino)-4-methyl-pentanoic acid, serve as crucial building blocks in the development of novel therapeutics. The introduction of non-canonical amino acids and their derivatives into peptide-based drug candidates can enhance metabolic stability and improve pharmacokinetic profiles.

The stereochemistry of these molecules is paramount, as different enantiomers often exhibit vastly different pharmacological and toxicological profiles. Therefore, the ability to produce enantiomerically pure forms of these compounds is a critical requirement in drug discovery and development. This guide focuses on providing robust and reliable methods for the preparation of the enantiomerically pure title compound.

We will first explore the synthesis of the racemic mixture, followed by a detailed examination of chiral resolution techniques. The primary methods discussed are classical chemical resolution and a more modern, efficient enzymatic approach.

Synthesis of Racemic 2-(4-Methoxy-benzoylamino)-4-methyl-pentanoic acid

The initial step involves the synthesis of the racemic N-acylated leucine derivative. A common and effective method for this is the Schotten-Baumann reaction, which involves the acylation of the amino group of leucine with an acyl chloride under basic conditions.

Rationale for Method Selection

The Schotten-Baumann condensation is a well-established and high-yielding reaction for the N-acylation of amino acids. It is a straightforward procedure that utilizes readily available starting materials: DL-Leucine and 4-methoxybenzoyl chloride. The reaction is typically carried out in a biphasic system (aqueous/organic) or in an aqueous solution with a base to neutralize the hydrogen chloride byproduct, driving the reaction to completion.

Experimental Workflow: Schotten-Baumann Reaction

Schotten_Baumann_Workflow cluster_prep Reaction Setup cluster_reaction Acylation cluster_workup Work-up and Isolation Start Start Dissolve_Leucine Dissolve DL-Leucine in NaOH solution Start->Dissolve_Leucine Cool Cool to 0-5 °C Dissolve_Leucine->Cool Add_Chloride Add 4-methoxybenzoyl chloride and NaOH solution simultaneously Cool->Add_Chloride Stir Stir at room temperature Add_Chloride->Stir Wash Wash with ether Stir->Wash Acidify Acidify with HCl Wash->Acidify Filter Filter precipitate Acidify->Filter Dry Dry the product Filter->Dry End Racemic Product Dry->End

Caption: Workflow for the synthesis of racemic 2-(4-Methoxy-benzoylamino)-4-methyl-pentanoic acid.

Detailed Protocol: Synthesis of Racemic Product

Materials:

  • DL-Leucine

  • 4-Methoxybenzoyl chloride

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve DL-Leucine in a 1 M NaOH solution.

  • Cool the solution to 0-5 °C in an ice bath.

  • Simultaneously, add 4-methoxybenzoyl chloride and a 2 M NaOH solution dropwise to the cooled leucine solution, maintaining the pH between 9 and 10.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Transfer the reaction mixture to a separatory funnel and wash with diethyl ether to remove any unreacted 4-methoxybenzoyl chloride.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated HCl.

  • A white precipitate will form. Collect the precipitate by vacuum filtration.

  • Wash the solid with cold deionized water and dry under vacuum to yield racemic 2-(4-methoxy-benzoylamino)-4-methyl-pentanoic acid.

Expected Results
ParameterExpected Value
Appearance White to off-white solid
Yield 85-95%
Melting Point Varies (racemic mixture)
Purity (by HPLC) >98%

Chiral Resolution of 2-(4-Methoxy-benzoylamino)-4-methyl-pentanoic acid

Obtaining the enantiomerically pure compound requires a chiral resolution step. While classical methods involving diastereomeric salt formation with a chiral resolving agent are possible, enzymatic resolution often offers higher efficiency, stereoselectivity, and milder reaction conditions.

Enzymatic Resolution using Aminoacylase

Enzymatic resolution with aminoacylase is a highly effective method for separating enantiomers of N-acyl amino acids. The enzyme stereoselectively hydrolyzes the N-acyl group from the L-enantiomer, leaving the N-acyl-D-enantiomer unreacted. The resulting free L-amino acid and the N-acyl-D-amino acid can then be separated based on their different physical and chemical properties.

Rationale for Enzymatic Resolution
  • High Enantioselectivity: Aminoacylases exhibit excellent stereospecificity, leading to high enantiomeric purity of both the L-amino acid and the unreacted N-acyl-D-amino acid.

  • Mild Reaction Conditions: Enzymatic reactions are typically conducted in aqueous solutions at or near neutral pH and moderate temperatures, which helps to prevent racemization and degradation of the products.

  • Environmental Friendliness: This "green chemistry" approach avoids the use of harsh chemicals and organic solvents often required in classical resolution methods.

Experimental Workflow: Enzymatic Resolution

Enzymatic_Resolution_Workflow cluster_reaction Enzymatic Hydrolysis cluster_separation Separation of Enantiomers cluster_products Final Products Start Start with Racemic N-acyl-DL-Leucine Dissolve Dissolve in buffer (pH 7.0) Start->Dissolve Add_Enzyme Add Aminoacylase Dissolve->Add_Enzyme Incubate Incubate at 37 °C Add_Enzyme->Incubate Adjust_pH_1 Adjust pH to 5.0 Incubate->Adjust_pH_1 Filter_L_Leucine Filter L-Leucine Adjust_pH_1->Filter_L_Leucine Adjust_pH_2 Adjust filtrate pH to 2.0 Filter_L_Leucine->Adjust_pH_2 L_Leucine L-Leucine Filter_L_Leucine->L_Leucine Filter_D_Product Filter N-acyl-D-Leucine Adjust_pH_2->Filter_D_Product D_Product Enantiomerically Pure N-acyl-D-Leucine Filter_D_Product->D_Product

Caption: Workflow for the enzymatic resolution of 2-(4-Methoxy-benzoylamino)-4-methyl-pentanoic acid.

Detailed Protocol: Enzymatic Resolution

Materials:

  • Racemic 2-(4-Methoxy-benzoylamino)-4-methyl-pentanoic acid

  • Aminoacylase (from Aspergillus sp.)

  • Sodium phosphate buffer (0.1 M, pH 7.0)

  • Hydrochloric acid (HCl)

  • Activated charcoal

Procedure:

  • Suspend the racemic N-acyl-DL-leucine derivative in 0.1 M sodium phosphate buffer (pH 7.0).

  • Add aminoacylase to the suspension.

  • Incubate the mixture at 37 °C with gentle stirring for 24-48 hours. Monitor the reaction progress by HPLC.

  • After the reaction is complete (approximately 50% hydrolysis), heat the solution to 80-90 °C to denature and precipitate the enzyme.

  • Cool the solution and remove the denatured enzyme by filtration.

  • Adjust the pH of the filtrate to 5.0 with HCl. The free L-leucine will precipitate.

  • Collect the L-leucine by filtration.

  • To the filtrate, add activated charcoal and stir for 30 minutes to decolorize.

  • Filter off the charcoal.

  • Acidify the filtrate to pH 2.0 with HCl. The enantiomerically pure N-(4-methoxybenzoyl)-D-leucine will precipitate.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

Expected Results
ProductExpected Enantiomeric Excess (e.e.)
N-(4-methoxybenzoyl)-D-leucine >99%
L-Leucine >99%

Analytical Characterization and Purity Assessment

Thorough analytical characterization is essential to confirm the identity, purity, and enantiomeric excess of the final product.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the primary method for determining the enantiomeric purity of the final product. A chiral stationary phase is used to separate the two enantiomers.

Typical HPLC Conditions:

  • Column: Chiral stationary phase column (e.g., CHIROBIOTIC T).

  • Mobile Phase: A mixture of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., formic acid in water).

  • Detection: UV at a suitable wavelength (e.g., 254 nm).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the synthesized compound. The spectra should be consistent with the expected structure of 2-(4-Methoxy-benzoylamino)-4-methyl-pentanoic acid.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound, further confirming its identity.

Data Summary
Analytical TechniquePurposeExpected Outcome
Chiral HPLC Determination of enantiomeric excessBaseline separation of enantiomers, e.e. >99%
¹H NMR Structural confirmationPeaks corresponding to all protons in the molecule with correct integration and splitting patterns
¹³C NMR Structural confirmationPeaks corresponding to all carbon atoms in the molecule
Mass Spectrometry Molecular weight determinationA molecular ion peak corresponding to the calculated molecular weight

Conclusion

This application note provides a detailed and scientifically grounded guide for the preparation of enantiomerically pure 2-(4-Methoxy-benzoylamino)-4-methyl-pentanoic acid. By following the outlined protocols for the synthesis of the racemic compound and its subsequent enzymatic resolution, researchers can reliably obtain the desired enantiomer with high purity and enantiomeric excess. The provided rationale for each step and the detailed analytical procedures will empower scientists in the field of drug discovery and development to confidently utilize these methods in their research endeavors.

References

  • Bioscience, Biotechnology, and Biochemistry. (n.d.). Enzymatic Resolution of Racemic Amino Acids. Oxford Academic. Retrieved from [Link]

  • Haeger, G., Wirges, J., Bongaerts, J., Schörken, U., & Siegert, P. (2024). Perspectives of aminoacylases in biocatalytic synthesis of N-acyl-amino acids surfactants. Applied Microbiology and Biotechnology, 108(1), 151.
  • Haeger, G., Wirges, J., Bongaerts, J., Schörken, U., & Siegert, P. (2024). Perspectives of aminoacylases in biocatalytic synthesis of N-acyl-amino acids surfactants. Applied Microbiology and Biotechnology, 108(1), 151.
  • Chibata, I., Tosa, T., & Endo, N. (1968). U.S. Patent No. 3,386,888. Washington, DC: U.S.
  • Michi, K., & Tsuda, H. (1957). Enzymatic Resolution of Racemic Amino Acids. Part V.

Application Note: Storage, Handling, and Solubilization Protocols for 2-(4-Methoxy-benzoylamino)-4-methyl-pentanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Identity

2-(4-Methoxy-benzoylamino)-4-methyl-pentanoic acid , commonly referred to as N-(4-Methoxybenzoyl)-Leucine (or N-p-Anisoyl-Leucine), is a lipophilic amino acid derivative. Structurally, it consists of a leucine backbone acylated at the


-nitrogen by a 4-methoxybenzoyl (anisoyl) group.

This structural modification significantly alters the physicochemical properties compared to native leucine. The anisoyl group introduces aromaticity and hydrophobicity, while the free carboxylic acid retains pH-dependent solubility. This compound is frequently utilized in ligand-binding assays, as a chiral selector, and as a synthetic intermediate in peptidomimetic drug design.

Physicochemical Profile[1][2][3][4][5][6]
PropertySpecification
Systematic Name 2-[(4-methoxybenzoyl)amino]-4-methylpentanoic acid
Common Name N-(4-Methoxybenzoyl)-Leucine
Molecular Formula

Molecular Weight 265.31 g/mol
Physical State White to off-white crystalline solid
pKa (Predicted) ~3.8 (Carboxylic acid), ~13 (Amide)
LogP (Predicted) ~2.5 (Moderate Lipophilicity)
Solubility DMSO (>25 mg/mL), Ethanol (>10 mg/mL), 1M NaOH

Storage Protocols: The Stability Matrix

The integrity of N-(4-Methoxybenzoyl)-Leucine depends on preventing three primary degradation pathways: Amide Hydrolysis , Photo-oxidation (due to the electron-rich anisoyl ring), and Hygroscopic Aggregation .

Solid State Storage
  • Temperature: Store at -20°C . While stable at room temperature for short periods, long-term preservation requires freezing to arrest slow oxidative processes.

  • Atmosphere: The container must be tightly sealed. Use a desiccator if the primary vial seal is compromised.

  • Light Protection: The methoxy-benzene moiety absorbs UV/Vis light. Store in amber vials or wrap clear vials in aluminum foil to prevent photo-degradation.

Solution State Storage
  • Aqueous Solutions: DO NOT STORE. The free carboxylic acid can catalyze autocatalytic hydrolysis of the amide bond over time in water. Prepare aqueous working solutions immediately before use.

  • Organic Stocks (DMSO/Ethanol):

    • Stable at -20°C for up to 1 month.

    • Stable at -80°C for up to 6 months.[1]

    • Critical: Aliquot stocks to avoid repeated freeze-thaw cycles, which can induce micro-precipitation.

Visualization: Storage Decision Tree

StorageProtocol Arrival Compound Arrival FormCheck Physical Form? Arrival->FormCheck Solid Solid Powder FormCheck->Solid Solution Solubilized Stock FormCheck->Solution SolidAction 1. Desiccate 2. Wrap in Foil 3. Store at -20°C Solid->SolidAction SolventCheck Solvent Type? Solution->SolventCheck LongTerm Valid: >2 Years SolidAction->LongTerm Aqueous Aqueous Buffer SolventCheck->Aqueous Organic DMSO / Ethanol SolventCheck->Organic AqAction USE IMMEDIATELY Do Not Freeze Aqueous->AqAction OrgAction 1. Aliquot 2. Store at -80°C Organic->OrgAction

Figure 1: Decision matrix for storage conditions based on physical state and solvent composition.

Solubilization & Handling Protocols

The "Hydrophobic Crash" Risk

Because the anisoyl group renders the molecule hydrophobic, direct addition of the solid to neutral buffers (PBS, TBS) often results in a suspension rather than a solution. This causes inconsistent dosing in biological assays.

Step-by-Step Solubilization Workflow

Reagents Required:

  • Anhydrous DMSO (Dimethyl Sulfoxide), sterile filtered.

  • Phosphate Buffered Saline (PBS), pH 7.4.

Protocol:

  • Preparation of Master Stock (100 mM):

    • Weigh the solid compound accurately.[2]

    • Add anhydrous DMSO to achieve a concentration of 100 mM .

    • Why: DMSO disrupts the crystal lattice more effectively than water.

    • Validation: Vortex for 30 seconds. The solution should be completely clear and colorless.

  • Intermediate Dilution (Optional but Recommended):

    • If the final assay requires <1% DMSO, prepare a 10 mM intermediate substock in DMSO.

    • Causality: Direct dilution from 100 mM to low micromolar concentrations in water can cause rapid precipitation due to the "solvent shock" effect.

  • Preparation of Working Solution:

    • Place the aqueous buffer (PBS) on a magnetic stirrer.

    • Slowly add the DMSO stock dropwise to the vortexing buffer.

    • Target: Ensure final DMSO concentration is < 1% (v/v) to avoid cytotoxicity in cell assays.

Visualization: Solubilization Workflow

Solubilization Solid Solid Compound DMSO Add Anhydrous DMSO (Target: 100 mM) Solid->DMSO Stock Master Stock (Clear Solution) DMSO->Stock Dilution Dilution Step Stock->Dilution Precipitation RISK: Rapid Addition -> Precipitation Dilution->Precipitation Incorrect Success PROTOCOL: Dropwise into Vortexing Buffer Dilution->Success Correct Working Working Solution (Use within 4 hours) Success->Working

Figure 2: Workflow for generating stable aqueous working solutions from DMSO stocks.

Quality Control & Self-Validation

Before committing the reagent to expensive biological assays, validate its integrity.

Visual Inspection (The "Turbidity Test")
  • Procedure: Hold the working solution against a dark background under a strong light source.

  • Pass Criteria: The solution is optically clear.

  • Fail Criteria: Visible Tyndall effect (scattering of light), cloudiness, or particulates. This indicates the compound has crashed out of solution.

HPLC Validation Method

For confirming purity and stability after storage.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Strong absorption by the anisoyl group).

  • Expected Retention: The compound will elute late in the gradient (hydrophobic region) compared to unsubstituted Leucine.

Safety Information (GHS Summary)

While specific toxicological data may be limited, handle as a standard bioactive amide derivative.

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle powder in a fume hood to prevent inhalation.

References

  • Chemical Identity & Properties

    • PubChem. Compound Summary for CID 13324089 (N-(4-Methoxybenzoyl)-L-leucine). National Library of Medicine.

  • Handling of N-Acyl Amino Acids

    • Cayman Chemical.[3] N-acetyl-D-Leucine Product Information. (Provides baseline solubility protocols for N-acyl leucine derivatives).

  • General Stability of Amide Derivatives

    • MedChemExpress.[1] N-Benzoyl-L-leucine Datasheet. (Analogous compound storage data: -20°C for solids, -80°C for DMSO stocks).

  • Solubility Data

    • The Good Scents Company. 2-(4-methoxybenzoylamino)-4-methylpentanoic acid General Information.

Sources

Troubleshooting & Optimization

Improving synthesis yield of 2-(4-Methoxy-benzoylamino)-4-methyl-pentanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 2-(4-Methoxy-benzoylamino)-4-methyl-pentanoic acid

Current Status: Active Ticket ID: #SYN-LEU-ANI-001 Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist[1]

Executive Summary

You are attempting to synthesize


-(4-Methoxybenzoyl)-L-leucine  (systematic name: 2-(4-Methoxy-benzoylamino)-4-methyl-pentanoic acid).[1]

This is a classic amide coupling between L-Leucine and 4-Methoxybenzoyl chloride (p-Anisoyl chloride). While theoretically straightforward, users frequently encounter yield ceilings around 50-60% due to three competing factors:

  • Hydrolysis of the electron-rich acid chloride.

  • Suboptimal pH control leading to amine protonation or racemization.[1]

  • Product loss during the acidification workup due to the amphiphilic nature of the product.[1]

This guide provides a self-validating protocol and troubleshooting logic to push isolated yields consistently above 85% .

Part 1: The Optimized Protocol (Schotten-Baumann)

Do not use standard benzoylation conditions without adjustment. The 4-methoxy group acts as an electron-donating group (EDG), making the carbonyl carbon less electrophilic than in unsubstituted benzoyl chloride.[1] This requires specific stoichiometry adjustments.

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Note
L-Leucine 1.0SubstrateMust be fully dissolved in base before addition.
4-Methoxybenzoyl Chloride 1.2 - 1.3ReagentExcess required. The EDG reduces reactivity, making hydrolysis a stronger competitor.[1]
NaOH (1M) 2.2 - 2.5BaseNeutralizes HCl and maintains amine nucleophilicity.
THF / Water 1:1 v/vSolventDual-phase system is critical to protect the acid chloride.
Step-by-Step Workflow
  • Dissolution (The Aqueous Phase):

    • Dissolve L-Leucine (1.0 eq) in 1M NaOH (1.1 eq).

    • Checkpoint: Ensure the solution is clear. If cloudy, the leucine is not fully deprotonated.[1]

    • Cool to 0–5°C. Low temperature suppresses the hydrolysis rate constant (

      
      ) more significantly than the amidation rate constant (
      
      
      
      ).[1]
  • The Addition (The Organic Phase):

    • Dissolve 4-Methoxybenzoyl chloride (1.2 eq) in minimal dry THF.

    • Add this solution dropwise to the aqueous leucine solution over 30–45 minutes.

    • Simultaneous Base Addition: Concurrently add the remaining NaOH (1.2 eq) dropwise to maintain pH between 10 and 11 .[1]

  • The Reaction:

    • Allow to warm to room temperature (RT) and stir for 3 hours.

    • Why? The electron-donating methoxy group stabilizes the transition state, requiring longer reaction times than standard benzoyl chloride.[1]

  • Workup (The Yield Trap):

    • Wash the basic aqueous layer with Diethyl Ether (

      
      ) to remove unreacted acid chloride and neutral impurities (anisic anhydride).[1] Do not skip this. 
      
    • Acidify the aqueous layer carefully with 6M HCl to pH 2.0 while stirring vigorously.[1]

    • Observation: The product should precipitate as a white solid.[1] If it oils out, seed with a crystal from a previous batch or scratch the glass.[1]

Part 2: Troubleshooting & FAQs

Q1: My yield is stuck at 50%. Where is the product going?

Diagnosis: This is likely a Hydrolysis Competition issue. The 4-methoxybenzoyl chloride is hydrolyzing to 4-methoxybenzoic acid (p-anisic acid) before it couples with leucine.

  • Fix 1 (Solvent): Switch from Acetone/Water to THF/Water . THF solubilizes the acid chloride better, protecting it from immediate attack by bulk water.[1]

  • Fix 2 (Stoichiometry): Increase the acid chloride to 1.5 eq .

  • Fix 3 (Addition Rate): Slow down the addition. If you add the acid chloride too fast, it pools and hydrolyzes.[1]

Q2: The product is oiling out instead of crystallizing.

Diagnosis: Impurities (likely p-anisic acid) are lowering the melting point, or the solvent composition is incorrect.

  • Fix: After acidification, extract the "oil" into Ethyl Acetate. Wash with water, dry over MgSO₄, and concentrate.[1] Recrystallize the residue from Ethanol/Water (1:3) or Toluene .[1] Toluene is excellent for removing p-anisic acid impurities.[1]

Q3: I see a "double spot" on TLC. Is it racemization?

Diagnosis: Unlikely to be racemization if you kept T < 25°C.[1]

  • Scenario A: It is p-Anisic Acid .[1]

    • Test: Run a TLC of the starting material acid chloride (hydrolyzed).[1] If the spot matches, your bicarbonate wash was insufficient.[1]

  • Scenario B: It is the Di-acyl product (rare but possible with excess reagent).

    • Fix: Saponify the crude product briefly (NaOH, 30 min) to hydrolyze the ester/anhydride byproduct back to the desired amide.[1]

Part 3: Visualizing the Logic

Diagram 1: Reaction Pathway & Competition

This diagram illustrates the kinetic competition between the desired amidation and the parasitic hydrolysis, highlighting where you lose yield.[1]

ReactionPath cluster_conditions Critical Control Factors Start 4-Methoxybenzoyl Chloride Intermediate Tetrahedral Intermediate Start->Intermediate  + Leucine (pH 10-11)   Waste p-Anisic Acid (Waste) Start->Waste  + H2O (Hydrolysis)   Leucine L-Leucine (Nucleophile) Water Water (Competitor) Product Target Product (N-Anisoyl-Leucine) Intermediate->Product  - HCl   Temp Temp < 5°C (Suppresses Hydrolysis) Solvent THF/H2O (Solubilizes Chloride)

Caption: Kinetic competition between Amidation (Green path) and Hydrolysis (Red dashed path). Low temperatures favor the Green path.[1]

Diagram 2: Troubleshooting Decision Tree

Follow this logic flow when yield is below specification.

Troubleshooting Problem Yield < 60% Check1 Check TLC of Crude Problem->Check1 SM_Left Unreacted Leucine Present? Check1->SM_Left Impurity Large p-Anisic Acid Spot? Check1->Impurity Action1 Reagent Hydrolyzed before reaction. ACTION: Dry THF, Increase Rate SM_Left->Action1 Yes Action2 pH dropped < 9 during addition. ACTION: Monitor pH, Add Base concurrent SM_Left->Action2 No (but low yield) Action3 Inefficient Workup. ACTION: Wash basic layer with Ether before acidifying Impurity->Action3 Yes

Caption: Diagnostic logic for identifying the root cause of yield loss based on TLC analysis.

Part 4: Alternative "Green" Route (Coupling Agents)

If the acid chloride route remains problematic (e.g., due to reagent instability), use the Mixed Anhydride or Coupling Agent method.[1] This avoids the hydrolysis issue entirely but is more expensive.[1]

  • Reagents: 4-Methoxybenzoic acid (1.0 eq), L-Leucine methyl ester HCl (1.0 eq), EDC.HCl (1.2 eq), HOBt (1.2 eq), DIPEA (3.0 eq), DCM (Solvent).

  • Protocol:

    • Mix Acid, EDC, HOBt, and DIPEA in DCM.[1] Stir 15 min to activate.

    • Add Leucine methyl ester.[1] Stir 12h.

    • Note: This produces the methyl ester of your product.[1] You must perform a hydrolysis step (LiOH/THF/H2O) to get the free acid.[1]

    • Advantage: Higher purity, no oligomerization.[1]

    • Disadvantage: Two steps (Coupling + Saponification).[1]

References

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard reference for Schotten-Baumann protocols and benzoylation mechanisms). [1]

  • Smith, M. B., & March, J. (2007).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (Mechanistic insight into electronic effects of p-methoxy substituents on acyl chloride reactivity). [1]

  • Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling.[1][2][3] Tetrahedron, 61(46), 10827-10852.[1] (Review of coupling agents and side reactions like racemization). [1]

  • Al-Warhi, T. I., et al. (2012).[1] Recent Advances in Peptide Coupling Reagents. Journal of Saudi Chemical Society, 16(2), 97-116.[1] (Comparison of EDC/HOBt vs Acid Chloride methods). [1]

Sources

Technical Support Center: Stereoselective Synthesis of N-(4-Methoxybenzoyl)-leucine

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #REQ-8821-LEU Subject: Minimizing Racemization Protocols & Troubleshooting Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

You are encountering challenges with the enantiomeric purity of N-(4-Methoxybenzoyl)-leucine . Unlike urethane-protected amino acids (Boc, Fmoc), N-acyl derivatives—specifically benzoyl types—are highly susceptible to racemization via the 5(4H)-oxazolone (azlactone) mechanism . The 4-methoxy substituent (electron-donating) on the phenyl ring stabilizes the oxazolone intermediate, creating a persistent risk of chirality loss during synthesis.

This guide provides two validated protocols to minimize this risk and a troubleshooting matrix for root-cause analysis.

Module 1: The Mechanism of Failure

To solve the problem, we must first visualize the enemy. Racemization in this synthesis does not typically occur via direct base-catalyzed enolization of the starting material, but through a cyclization pathway.

The 5(4H)-Oxazolone Pathway

When the carboxylic acid of the N-acyl amino acid is activated (or during the reaction of leucine with the acid chloride), the carbonyl oxygen of the amide backbone acts as a nucleophile.

  • Cyclization: The amide oxygen attacks the activated carbonyl, ejecting the leaving group.

  • Oxazolone Formation: This forms a 5-membered oxazolone ring.[1]

  • Loss of Chirality: The C-4 proton (formerly the alpha-proton of Leucine) becomes highly acidic due to the aromatic nature of the oxazolone system. Deprotonation forms a planar, achiral enolate.[2]

  • Racemic Product: Re-protonation occurs indiscriminately from either face, leading to a DL-mixture.

RacemizationMechanism Start L-Leucine Derivative (Activated) Oxazolone 5(4H)-Oxazolone (Chiral Intermediate) Start->Oxazolone Cyclization (Fast for N-Benzoyl) Enolate Stabilized Enolate (Planar/Achiral) Oxazolone->Enolate -H+ (Base Catalyzed) Product Racemic Product (DL-Mix) Oxazolone->Product Hydrolysis/Aminolysis Enolate->Oxazolone +H+ (Non-stereoselective)

Figure 1: The dominant pathway for loss of optical activity in N-benzoyl amino acids.

Module 2: Validated Protocols

Method A: The Modified Schotten-Baumann (Recommended for Scale)

The classic Schotten-Baumann uses aqueous base and acid chloride. The risk here is high pH (>11), which promotes enolization. We modify this by using a biphasic buffer system .

  • Reagents: L-Leucine, 4-Methoxybenzoyl chloride (Anisoyl chloride), THF, NaHCO₃.[2]

  • Key Control: Temperature must remain < 5°C.

Protocol:

  • Dissolution: Dissolve L-Leucine (1.0 eq) in 1M NaOH (1.0 eq) and dilute with water. Crucial: Do not use excess NaOH yet.

  • Buffering: Add NaHCO₃ (2.0 eq) to the solution. This buffers the pH around 8-9, preventing the high pH spikes that cause racemization.

  • Biphasic Setup: Add THF (equal volume to water) to solubilize the organic chloride.

  • Addition: Cool to 0°C . Add 4-Methoxybenzoyl chloride (1.1 eq) dropwise over 1 hour. Vigorous stirring is essential.

  • Workup: Acidify carefully with 1M HCl to pH 2 (keep cold!) and extract immediately with Ethyl Acetate.

Method B: The "Active Ester" Route (Highest Purity)

This method avoids the highly reactive acid chloride entirely, using a coupling agent that suppresses oxazolone formation.

  • Reagents: 4-Methoxybenzoic acid, L-Leucine Methyl Ester HCl, EDC[2]·HCl, Oxyma Pure (or HOBt).[3]

  • Mechanism: Oxyma/HOBt intercepts the O-acylisourea intermediate, forming an active ester that reacts with the amine faster than it can cyclize to the oxazolone.

Protocol:

  • Activation: Dissolve 4-Methoxybenzoic acid (1.0 eq) and Oxyma Pure (1.1 eq) in DMF. Cool to 0°C.

  • Coupling: Add EDC·HCl (1.1 eq). Stir for 15 mins to form the active ester.

  • Amine Addition: Add L-Leucine Methyl Ester HCl (1.0 eq) followed by DIPEA (1.0 eq—strictly 1 equivalent to neutralize the salt).

  • Reaction: Allow to warm to RT overnight.

  • Hydrolysis (Critical Step): Saponify the methyl ester using LiOH (2 eq) in THF/H2O at 0°C . Note: LiOH is milder than NaOH and less likely to racemize the alpha-center during deprotection.

Module 3: Troubleshooting & FAQs

Diagnostic Matrix
SymptomProbable CauseCorrective Action
Low ee% (50-80%) High pH during Schotten-BaumannSwitch from NaOH to NaHCO₃/Na₂CO₃ buffer. Ensure pH < 10.
Low ee% (Active Ester) Base-catalyzed enolization of active esterReduce DIPEA/TEA. Use Collidine (weaker base) or ensure only 1 eq of base is used for the amine salt.
Low Yield Hydrolysis of Acid ChlorideThe acid chloride is reacting with water before the amine. Increase stirring rate (mass transfer limit) or use Method B.
Product is Oil/Gum Impurities (Anisic acid byproduct)The product should be solid. Wash organic layer with sat. NaHCO₃ to remove unreacted anisic acid.
Frequently Asked Questions

Q: Why is the 4-methoxy group specifically problematic? A: The 4-methoxy group is an electron-donating group (EDG). While electron-withdrawing groups (like nitro) generally make the alpha-proton more acidic (increasing direct enolization risk), EDGs can stabilize the cationic character of the oxazolone intermediate. This stabilization can make the oxazolone pathway more accessible or the intermediate longer-lived, increasing the statistical probability of racemization before the ring opens.

Q: Can I use TEA (Triethylamine) as a base? A: Avoid if possible. TEA is a strong base and can promote proton abstraction from the oxazolone. For Method B, use DIPEA (hindered) or Collidine (weaker).[3] For Method A, inorganic carbonate bases are superior.[2]

Q: How do I accurately measure the racemization? A: Optical rotation is unreliable for small impurity percentages (<5%). You must use Chiral HPLC .

  • Column: Chiralpak AD-H or OD-H.

  • Mobile Phase: Hexane/IPA (e.g., 90:10) with 0.1% TFA (to keep the acid protonated).

References

  • Benoiton, N. L. (2018). Chemistry of Peptide Synthesis. CRC Press. (Definitive text on the oxazolone mechanism and urethane vs. acyl protection).
  • Albericio, F., &yman, J. M. (2018).[2] "Peptide Coupling Reagents, More than a Letter Soup". Chemical Reviews, 111(11), 6557–6602.[2] Link (Review of Oxyma/HOBt roles in suppressing racemization).

  • Miyazawa, T., et al. (1992).[2][4] "Effect of copper(II) chloride on suppression of racemization in peptide synthesis". International Journal of Peptide and Protein Research, 40(1), 49-53.[2][4] Link (Discusses additives for racemization control).[4]

  • Goodman, M., & Glaser, A. (1970).[2] "Reactions of Oxazolones". Journal of Organic Chemistry. (Seminal work on the kinetics of oxazolone racemization).

Disclaimer: These protocols are for research use only. Always consult the SDS for 4-methoxybenzoyl chloride and other reagents before handling.

Sources

Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Benzoylamino Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for HPLC analysis. This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues specifically during the analysis of benzoylamino acids. As a Senior Application Scientist, my goal is to provide you with not just troubleshooting steps, but also the underlying scientific principles to empower you to make informed decisions in your method development and routine analyses.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem in HPLC?

In an ideal HPLC separation, a compound travels through the column and is detected as a symmetrical, Gaussian-shaped peak. Peak tailing is a common chromatographic problem where the back half of the peak is broader than the front half.[1] This asymmetry can compromise the accuracy of peak integration, leading to unreliable quantification, and can also decrease the resolution between closely eluting peaks.[2][3]

Q2: Why are benzoylamino acids particularly prone to peak tailing?

Benzoylamino acids, like many pharmaceutical compounds, possess characteristics that make them susceptible to peak tailing.[4] Their structures contain both a carboxylic acid and an amide group, making them polar and ionizable. This dual nature can lead to complex interactions with the HPLC stationary phase. The primary cause of peak tailing is often the presence of more than one retention mechanism for the analyte.[1] For benzoylamino acids, this can involve the desired reversed-phase interaction and undesirable secondary interactions.

Q3: What are the most common causes of peak tailing for benzoylamino acids?

The most frequent culprits for peak tailing in the analysis of benzoylamino acids are:

  • Secondary Silanol Interactions: The stationary phase in most reversed-phase columns is silica-based. Even with advanced manufacturing, some residual silanol groups (Si-OH) remain on the silica surface.[5] These silanols can be acidic and interact with the polar groups of benzoylamino acids through hydrogen bonding or ion-exchange, causing a portion of the analyte molecules to be retained longer, resulting in a tailing peak.[1][5][6]

  • Metal Chelation: Trace metal impurities, such as iron or titanium, can be present in the silica matrix of the column packing or can leach from stainless steel components of the HPLC system.[7][8] Benzoylamino acids, with their functional groups, can act as chelating agents, binding to these metal ions. This interaction creates an additional retention mechanism that leads to peak tailing.[7][9]

  • Mobile Phase pH Issues: The ionization state of both the benzoylamino acid and the residual silanol groups is highly dependent on the mobile phase pH.[10] If the pH is not optimized, a mixed population of ionized and non-ionized analyte and silanol species can exist, leading to inconsistent interactions and peak tailing.[10]

In-Depth Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving peak tailing in your benzoylamino acid analysis.

Step 1: Diagnose the Source of Tailing

First, determine if the tailing is specific to your benzoylamino acid or a system-wide issue.

  • Inject a neutral compound: A simple, non-polar compound like toluene should ideally produce a symmetrical peak. If this peak also tails, it could indicate a physical problem with the column (e.g., a void or blockage) or issues with extra-column volume in your system (e.g., excessive tubing length).[1][11]

  • Observe all peaks in your sample: If you are analyzing a mixture and only the benzoylamino acid peak is tailing, the issue is likely chemical in nature and related to secondary interactions.[12]

Troubleshooting Chemical Interactions

If the tailing is specific to your benzoylamino acid, the following strategies, ordered from simplest to most involved, can be employed.

Strategy 1: Mobile Phase pH Optimization

Adjusting the mobile phase pH is often the most effective first step to improve peak shape for ionizable compounds.[13]

The Principle: By controlling the pH, you can suppress the ionization of either the benzoylamino acid or the residual silanols, thereby minimizing unwanted ionic interactions.[1][6]

  • Low pH (pH 2.5 - 3.5): At a low pH, the carboxylic acid group of the benzoylamino acid will be protonated (neutral), enhancing its retention by the non-polar stationary phase. Simultaneously, the residual silanol groups on the silica surface will also be protonated and thus less likely to engage in ionic interactions with the analyte.[14][15]

  • High pH (pH > 8): At a high pH, the carboxylic acid will be deprotonated (negatively charged). While this might decrease retention, it can sometimes lead to better peak shape if silanol interactions are the primary issue. However, it's crucial to use a pH-stable column for high pH mobile phases.[13]

Experimental Protocol: pH Adjustment

  • Prepare Buffers: Prepare a series of aqueous mobile phase buffers at different pH values (e.g., pH 2.5, 3.0, 3.5) using a buffer system appropriate for your detection method (e.g., phosphate buffer for UV, formic acid or ammonium formate for MS).[14]

  • Equilibrate the System: For each new pH, thoroughly flush the column with the new mobile phase until the baseline is stable.

  • Inject and Analyze: Inject your benzoylamino acid standard and evaluate the peak shape.

  • Compare Results: A significant improvement in peak symmetry at a lower pH strongly suggests that silanol interactions are the root cause.

Mobile Phase pH Expected Effect on Benzoylamino Acid Expected Effect on Silanols Potential Outcome for Peak Shape
Low (2.5 - 3.5) Carboxylic acid is protonated (neutral)Silanols are protonated (neutral)Improved peak shape due to suppressed ionic interactions.[14][15]
Mid (4 - 7) Carboxylic acid is deprotonated (anionic)Silanols are deprotonated (anionic)Potential for peak tailing due to ionic repulsion and other interactions.
High (> 8) Carboxylic acid is deprotonated (anionic)Silanols are deprotonated (anionic)May improve peak shape on pH-stable columns by creating a uniformly charged surface.[13]
Strategy 2: Employing Mobile Phase Additives

If pH adjustment alone is insufficient, the use of mobile phase additives can further mitigate secondary interactions.

The Principle: A small, basic compound added to the mobile phase can preferentially interact with the acidic silanol groups on the stationary phase, effectively "masking" them from the benzoylamino acid analyte.[4][16] Triethylamine (TEA) is a commonly used competing base for this purpose.[4][16]

Experimental Protocol: Adding Triethylamine (TEA)

  • Prepare Mobile Phase with TEA: Add a low concentration of TEA (typically 0.05% to 0.2% v/v) to the aqueous portion of your mobile phase.[16]

  • Adjust pH: After adding TEA, adjust the pH to your desired value using an acid like phosphoric acid or acetic acid.

  • Equilibrate and Analyze: Equilibrate the column with the TEA-containing mobile phase and inject your sample.

  • Evaluate Peak Shape: Compare the peak asymmetry with and without TEA.

Note: While effective, TEA can sometimes shorten column lifetime and may not be suitable for all detection methods, especially mass spectrometry, due to ion suppression.[15][17]

The Principle: If metal chelation is the suspected cause of peak tailing, adding a chelating agent to the mobile phase can bind to the metal ions, preventing them from interacting with your benzoylamino acid.[18] Ethylenediaminetetraacetic acid (EDTA) is a strong and effective chelating agent for this purpose.[18][19]

Experimental Protocol: Adding EDTA

  • Prepare Mobile Phase with EDTA: Add a low concentration of EDTA (e.g., 10-50 µM) to your aqueous mobile phase.[18][19]

  • Equilibrate and Analyze: Flush the system and column with the EDTA-containing mobile phase and inject your sample.

  • Assess Improvement: A significant improvement in peak shape points to metal chelation as a contributing factor to tailing.

Note: While EDTA is effective, it is a non-volatile additive and can contaminate the mass spectrometer source.[20] For LC-MS applications, a volatile chelating agent like acetylacetone may be a better choice.[20]

Strategy 3: Column Selection and Care

The choice of HPLC column is critical for minimizing peak tailing.

Column Chemistry:

  • High-Purity, End-Capped Columns: Modern "Type B" silica columns are synthesized from high-purity silica with very low metal content and are extensively end-capped to minimize the number of accessible silanol groups.[2] These columns are generally the best choice for analyzing polar, ionizable compounds like benzoylamino acids.

  • Columns with Embedded Polar Groups: These columns have a polar functional group embedded in the alkyl chain of the stationary phase. This can help to shield the analyte from residual silanols and improve peak shape for basic and polar compounds.

  • Polymer-Based or Hybrid Columns: Columns with polymeric or hybrid organic/inorganic stationary phases offer different surface chemistries that can be less prone to silanol interactions and are often stable over a wider pH range.[2][7]

Column Health:

  • Column Contamination: Over time, strongly retained sample components can accumulate at the head of the column, leading to peak distortion. Regularly flushing the column with a strong solvent can help to remove these contaminants.[1]

  • Column Voids: A void at the column inlet can cause peak tailing for all compounds. Reversing and flushing the column (if the manufacturer's instructions permit) can sometimes resolve this issue.[1]

Troubleshooting Workflow Diagram

Caption: A logical workflow for troubleshooting peak tailing.

Chemical Interaction Diagram

ChemicalInteractions cluster_stationary_phase Silica Stationary Phase cluster_interactions Undesirable Secondary Interactions silanol Residual Silanol (Si-OH) metal Metal Impurity (M+) silanol->metal activates analyte Benzoylamino Acid interaction1 Ionic Interaction/ Hydrogen Bonding analyte->interaction1 interaction2 Chelation analyte->interaction2 interaction1->silanol tailing Peak Tailing interaction1->tailing interaction2->metal interaction2->tailing

Sources

Optimization of solvent systems for crystallizing 4-methyl-pentanoic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Level: Tier 3 (Senior Application Scientist) Topic: Solvent System Optimization & Troubleshooting

Welcome to the Technical Resource Hub

You are likely here because 4-methyl-pentanoic acid (isocaproic acid) derivatives—often used as precursors for leucine analogs, gabapentinoids, or valproic acid-like therapeutics—are presenting unique crystallization challenges. These molecules possess a "Janus" nature: a polar head group (amide/salt/ester) fighting against a flexible, lipophilic isobutyl tail.

This conflict often leads to oiling out (Liquid-Liquid Phase Separation) , polymorphic shifts , or solvated waxy solids . This guide provides self-validating protocols to stabilize your process.

Module 1: Solvent System Selection

Ticket Type: Low Yield / No Nucleation / Waxy Solids

The Core Issue

The isobutyl chain in 4-methyl-pentanoic acid derivatives imparts significant lipophilicity. If your solvent is too polar (e.g., pure water), the hydrophobic effect drives the molecules together into amorphous oils rather than ordered crystals. If too non-polar (e.g., hexane), the compound may never precipitate or form solvates.

Recommended Solvent Classes
Solvent ClassExamplesRoleRisk Factor
Esters Isopropyl Acetate (IPAc), Ethyl AcetatePrimary Solvent. Balances polar/non-polar interactions.Solvate formation (check TGA).
Alcohols Ethanol, 2-Propanol (IPA)Good Solvent. High solubility at high T.Oiling out upon anti-solvent addition.
Alkanes n-Heptane, CyclohexaneAnti-Solvent. Drives precipitation.Rapid addition causes amorphous crashing.
Aromatics TolueneStructure Director. Promotes

-stacking (if aromatic groups present).
Toxicity (Class 2 solvent).
Protocol: Gravimetric Solubility Screen

Do not rely on visual inspection alone. Waxy solids can mimic solubility.

  • Preparation: Add excess solid to 1 mL of solvent in a GC vial.

  • Equilibration: Slurry at 25°C for 24 hours (agitate at 500 rpm).

  • Filtration: Filter supernatant through a 0.45 µm PTFE syringe filter.

  • Quantification: Evaporate a known volume of filtrate to dryness and weigh the residue.

  • Target Window: Ideal solubility is 10–30 mg/mL at 20°C and >100 mg/mL at reflux .

Decision Logic: Solvent Screening

SolventSelection Start Start: Solubility Screen SolubilityCheck Solubility at 25°C? Start->SolubilityCheck HighSol > 150 mg/mL SolubilityCheck->HighSol Too Soluble LowSol < 5 mg/mL SolubilityCheck->LowSol Insoluble IdealSol 10-50 mg/mL SolubilityCheck->IdealSol Target Range AntiSolvent Use as Good Solvent Screen Anti-Solvents HighSol->AntiSolvent HotSol Check Solubility at Reflux LowSol->HotSol Cooling Use for Cooling Crystallization IdealSol->Cooling HotSol->Start Insoluble at High T (Discard Solvent) HotSol->Cooling Soluble at High T

Caption: Logic flow for categorizing solvents based on gravimetric data. Green paths indicate viable single-solvent systems.

Module 2: Troubleshooting "Oiling Out"

Ticket Type: Liquid Droplets / Sticky Gum / Emulsion

The Mechanism

Oiling out occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the Solubility Curve . This is common for 4-methyl-pentanoic derivatives because their melting points are often depressed by impurities or solvent mixtures, effectively submerging the melting point below the crystallization temperature.

FAQ: How do I fix an oiled-out batch?

Do not cool further. Cooling an oil usually results in a glass or an amorphous gum, not a crystal.

  • Re-heat the mixture until the solution is clear (homogeneous).

  • Add Seed Crystals at a temperature above the oiling point but below the saturation point.

  • Reduce Anti-solvent Rate: Fast addition spikes local supersaturation, triggering LLPS.

Protocol: Determination of the Oiling Out Boundary
  • Setup: Reactor with turbidity probe (or visual inspection) and temperature control.

  • Dissolution: Dissolve 1g of derivative in minimal "Good Solvent" (e.g., Ethanol).

  • Titration: Slowly add "Anti-Solvent" (e.g., Water) at 25°C.

  • Observation:

    • Crystals: Solution turns white/opaque with distinct particles.

    • Oil:[1] Solution turns milky/translucent with "oily streaks" on the glass.

  • Mapping: Plot the volume of anti-solvent added vs. temperature. The region where "milkiness" appears before "whiteness" is the Exclusion Zone .

Workflow: Oiling Out Remediation

OilingOut Observation Observation: Milky Emulsion / Droplets Action1 STOP Cooling/Dosing Observation->Action1 Action2 Heat to Clear Point (T_clear) Action1->Action2 Decision Is T_clear > T_melting? Action2->Decision PathA Seed at T_clear - 2°C Decision->PathA Yes (Metastable Zone) PathB Change Solvent System (Increase Solubility) Decision->PathB No (Submerged MP)

Caption: Remediation protocol when LLPS is detected. Seeding is the primary defense against oiling out.

Module 3: Optimization of Metastable Zone Width (MSZW)

Ticket Type: Inconsistent Particle Size / Polymorph Issues

The Science

The MSZW is the "safe" operating window between the Solubility Curve (thermodynamic limit) and the Nucleation Curve (kinetic limit).

  • Wide MSZW: Hard to nucleate, requires high supersaturation, risks oiling out.

  • Narrow MSZW: Uncontrolled nucleation, fines, agglomeration.

For 4-methyl-pentanoic acid derivatives, the MSZW is often wide due to the flexible alkyl chain inhibiting lattice packing.

Protocol: Polythermal MSZW Measurement
  • Apparatus: 50 mL jacketed vessel, overhead stirrer (300 rpm), FBRM or turbidity probe.

  • Saturation: Prepare a saturated solution at

    
     (e.g., 40°C).
    
  • Overheating: Heat to

    
     for 30 mins to destroy "ghost nuclei."
    
  • Cooling: Cool at a fixed rate (e.g., 0.5°C/min).

  • Nucleation Point (

    
    ):  Record the temperature where turbidity spikes.
    
  • Calculation:

    
    .
    
    • Target: If MSZW > 15°C, Seeding is mandatory .

Experimental Setup Diagram

MSZW_Setup Vessel Crystallizer (Jacketed) Data Data Logger (T vs. Counts) Vessel->Data Temp Log Probe Turbidity/FBRM Probe Probe->Vessel In-situ Probe->Data Signal Control Temp Control Unit Control->Vessel Cooling Ramp

Caption: Standard setup for polythermal MSZW determination. The probe detects the onset of nucleation (


).

References

  • Barrett, P., & Glennon, B. (2002).[2] Characterizing the Metastable Zone Width and Solubility Curve Using Lasentec FBRM and PVM. Chemical Engineering Research and Design. Link

  • Mettler Toledo. Oiling Out in Crystallization: Causes and Solutions. Technical Whitepaper. Link

  • Nagy, Z. K., et al. (2012). Crystallization of Pharmaceutical Compounds: Process Analytical Technology (PAT) and Control. Wiley-VCH. Link

  • FDA Guidance for Industry. (2017). Q3C(R6) Impurities: Guideline for Residual Solvents. Link

  • Beckmann, W. (2013). Crystallization: Basic Concepts and Industrial Applications. Wiley-VCH. (Focus on "Seeding Strategies"). Link

Sources

Validation & Comparative

Decoding the Signature Fragmentation of N-(4-Methoxybenzoyl)-leucine: A Comparative Guide to its Mass Spectrometric Behavior

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists in the fields of metabolomics, proteomics, and drug development, a deep understanding of a molecule's behavior under mass spectrometric analysis is paramount for its unambiguous identification and characterization. This guide provides an in-depth analysis of the predicted collision-induced dissociation (CID) fragmentation patterns of N-(4-Methoxybenzoyl)-leucine. While direct experimental data for this specific molecule is not widely published, this guide synthesizes established principles of peptide and small molecule fragmentation, along with data from structurally analogous compounds, to present a robust predictive model of its mass spectral signature. This comparative approach offers valuable insights for interpreting mass spectra of related N-aroyl amino acids and other modified biomolecules.

Introduction: The Logic of Fragmentation in N-Aroyl Amino Acids

N-(4-Methoxybenzoyl)-leucine is an N-acylated amino acid, a class of molecules with significant biological and pharmaceutical relevance. Structurally, it comprises a leucine residue linked via an amide bond to a 4-methoxybenzoyl (anisoyl) group. This structure presents several key features that dictate its fragmentation behavior in the gas phase upon energization in a mass spectrometer. The primary sites of charge localization and subsequent bond cleavage are influenced by the proton affinity of different functional groups, including the amide bond, the carboxylic acid, and the methoxy-substituted aromatic ring.

Understanding the fragmentation of N-(4-Methoxybenzoyl)-leucine allows for its confident identification in complex mixtures, aids in structural elucidation of unknown but related metabolites, and can be crucial for monitoring its presence and transformation in various biological and chemical systems.

Proposed Fragmentation Pathways of N-(4-Methoxybenzoyl)-leucine

The fragmentation of protonated N-(4-Methoxybenzoyl)-leucine, with a monoisotopic mass of 265.1314 g/mol , is anticipated to proceed through several key pathways, primarily involving cleavage of the amide bond and fragmentation within the leucine side chain. These pathways are analogous to the well-documented b- and y-ion series observed in peptide fragmentation.

Key Fragmentation Series: A Predictive Overview

The following table summarizes the major predicted fragment ions for N-(4-Methoxybenzoyl)-leucine upon CID. The proposed structures are based on established fragmentation mechanisms of N-acylated amino acids and peptides.

m/z (Predicted) Proposed Fragment Ion Formula Description
266.1387[M+H]⁺C₁₄H₂₀NO₄⁺Protonated parent molecule
249.1380[M+H - NH₃]⁺C₁₄H₁₇O₄⁺Loss of ammonia from the leucine α-amino group (less likely as a primary fragmentation)
220.1019[M+H - HCOOH]⁺C₁₃H₁₈NO₂⁺Neutral loss of formic acid from the carboxylic acid terminus
135.04414-methoxybenzoyl cationC₈H₇O₂⁺"b-ion" type fragment from cleavage of the amide bond
132.0965Protonated LeucineC₆H₁₄NO₂⁺"y-ion" type fragment from cleavage of the amide bond
86.0965Leucine immonium ionC₅H₁₂N⁺Characteristic immonium ion from the leucine residue
41.0386C₃H₅⁺C₃H₅⁺Fragment from the leucine side chain
Mechanistic Insights into the Major Fragmentation Pathways

The fragmentation of N-(4-Methoxybenzoyl)-leucine is initiated by protonation, which most likely occurs at the amide nitrogen or oxygen, or the carboxylic acid oxygen. Upon collisional activation, the protonated molecule undergoes a series of characteristic cleavages.

Diagram of Proposed Fragmentation Pathways for N-(4-Methoxybenzoyl)-leucine

fragmentation_pathway cluster_main Primary Fragmentation cluster_secondary Secondary Fragmentation parent [M+H]⁺ m/z 266.14 b_ion 4-Methoxybenzoyl cation (b-type) m/z 135.04 parent->b_ion Cleavage of C(O)-NH bond y_ion Protonated Leucine (y-type) m/z 132.10 parent->y_ion Cleavage of C(O)-NH bond immonium Leucine immonium ion m/z 86.10 y_ion->immonium Loss of H₂O + CO side_chain_frag Side chain fragment m/z 41.04 immonium->side_chain_frag Side chain cleavage

Caption: Proposed major fragmentation pathways of protonated N-(4-Methoxybenzoyl)-leucine.

  • Amide Bond Cleavage (b- and y-type ions): The most common fragmentation pathway for N-acylated amino acids is the cleavage of the amide bond, which is analogous to the peptide backbone. This cleavage can result in two primary fragment ions:

    • The 4-methoxybenzoyl cation (m/z 135.0441): This ion, acting as a "b-type" ion, is a characteristic signature of the N-acyl group. Its stability is enhanced by the electron-donating methoxy group on the aromatic ring.

    • Protonated Leucine (m/z 132.0965): This "y-type" ion represents the amino acid portion of the molecule. The charge is retained on the leucine fragment.

  • Fragmentation of the Leucine Residue: The protonated leucine ion (or the intact molecule) can undergo further fragmentation characteristic of the leucine structure itself.

    • Formation of the Leucine Immonium Ion (m/z 86.0965): A highly characteristic fragment for leucine is the immonium ion, formed by the loss of the carboxylic acid group (as H₂O and CO) from the protonated leucine. This is a very common and diagnostic fragment for many amino acids.

    • Side Chain Fragmentation (e.g., m/z 41.0386): The isobutyl side chain of leucine can also fragment, leading to smaller hydrocarbon fragments. The ion at m/z 41.0386 corresponds to an allyl cation (C₃H₅⁺) and is a common fragment from the leucine side chain.

Comparison with Alternative N-Aroyl Amino Acids

The fragmentation pattern of N-(4-Methoxybenzoyl)-leucine can be compared to other N-aroyl amino acids to understand the influence of both the acyl group and the amino acid residue on the resulting mass spectrum.

  • Effect of the Aromatic Substituent: If the methoxy group on the benzoyl moiety were replaced with a different substituent, the m/z of the "b-type" ion would shift accordingly. For instance, a simple N-benzoyl-leucine would produce a benzoyl cation at m/z 105.0335. Electron-donating groups, like the methoxy group, tend to stabilize the benzoyl cation, potentially increasing its relative abundance. Conversely, electron-withdrawing groups might destabilize this fragment.

  • Effect of the Amino Acid Residue: Replacing leucine with a different amino acid would change the "y-type" ion and the subsequent immonium and side-chain fragments. For example, N-(4-Methoxybenzoyl)-valine would produce a protonated valine "y-type" ion at m/z 118.0811 and a valine immonium ion at m/z 72.0808.

Experimental Protocol for Tandem Mass Spectrometry Analysis

To obtain fragmentation data for N-(4-Methoxybenzoyl)-leucine, a standard tandem mass spectrometry (MS/MS) experiment using collision-induced dissociation (CID) can be performed.

Workflow for MS/MS Analysis of N-(4-Methoxybenzoyl)-leucine

experimental_workflow sample 1. Sample Preparation (Dissolve in suitable solvent, e.g., 50% ACN/H₂O with 0.1% FA) infusion 2. Infusion into ESI Source sample->infusion ms1 3. MS1 Scan (Identify protonated precursor ion, [M+H]⁺ at m/z 266.14) infusion->ms1 isolation 4. Precursor Ion Isolation (Isolate m/z 266.14 in the ion trap or quadrupole) ms1->isolation cid 5. Collision-Induced Dissociation (CID) (Activate with inert gas, e.g., N₂ or Ar) isolation->cid ms2 6. MS2 Scan (Analyze and detect product ions) cid->ms2 analysis 7. Data Analysis (Interpret fragmentation pattern) ms2->analysis

Caption: A typical experimental workflow for acquiring MS/MS data of N-(4-Methoxybenzoyl)-leucine.

Step-by-Step Methodology:
  • Sample Preparation:

    • Dissolve a small amount of N-(4-Methoxybenzoyl)-leucine in a suitable solvent system for electrospray ionization (ESI), such as a 50:50 mixture of acetonitrile and water with 0.1% formic acid. The formic acid aids in the protonation of the analyte.

  • Mass Spectrometer Setup:

    • Use a tandem mass spectrometer (e.g., a quadrupole-time-of-flight (Q-TOF), triple quadrupole (QqQ), or ion trap instrument) equipped with an ESI source.

    • Operate the ESI source in positive ion mode.

  • MS1 Analysis:

    • Acquire a full scan mass spectrum (MS1) to identify the protonated precursor ion, [M+H]⁺, of N-(4-Methoxybenzoyl)-leucine at m/z 266.1387.

  • MS/MS (Product Ion Scan) Analysis:

    • Set up a product ion scan experiment.

    • Select the precursor ion at m/z 266.1387 for isolation in the first mass analyzer (e.g., the first quadrupole).

    • Introduce an inert collision gas (e.g., argon or nitrogen) into the collision cell.

    • Apply a collision energy to induce fragmentation. The optimal collision energy should be determined empirically by ramping the energy and observing the fragmentation efficiency. A typical starting point for a small molecule of this size would be in the range of 10-30 eV.

    • Scan the second mass analyzer to detect the resulting product ions.

  • Data Interpretation:

    • Analyze the resulting product ion spectrum to identify the key fragment ions as predicted in this guide.

    • Correlate the observed m/z values with the proposed fragment structures and fragmentation pathways.

Conclusion

The mass spectrometric fragmentation of N-(4-Methoxybenzoyl)-leucine is predicted to be dominated by characteristic cleavages of the amide bond, resulting in "b-type" and "y-type" ions, as well as subsequent fragmentation of the leucine residue to produce a diagnostic immonium ion and side-chain fragments. By understanding these fundamental fragmentation pathways, researchers can confidently identify this and related N-aroyl amino acids in complex samples. This guide provides a predictive framework for interpreting the mass spectral data of N-(4-Methoxybenzoyl)-leucine and serves as a valuable comparative tool for the analysis of other acylated biomolecules. The provided experimental protocol offers a starting point for acquiring high-quality tandem mass spectrometry data to confirm these predictions and further elucidate the gas-phase chemistry of this important class of compounds.

References

  • General Principles of Peptide Fragmentation

    • Title: Peptide fragment
    • Source: Mass Spectrometry Reviews
    • URL: [Link]

  • Fragmentation of Amino Acids

    • Title: Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissoci
    • Source: Journal of The American Society for Mass Spectrometry
    • URL: [Link]

  • Fragmentation of N-Acyl Amino Acids (General)

    • Title: A study of fragmentation of protonated amides of some acylated amino acids by tandem mass spectrometry: observ
    • Source: Journal of Mass Spectrometry
    • URL: [Link]

  • Mass Spectrometry of Leucine Derivatives

    • Title: An improved scheme of leucine derivative fragment
    • Source: Amino Acids
    • URL: [Link]

  • Data on Related N-Aroyl Amino Acid Derivatives

    • Title: Synthesis of Some N-Aryl α-Amino Acids Using Diaryliodonium Salts
    • Source: Asian Journal of Chemistry
    • URL: [Link]

A Researcher's Guide to the FTIR Spectroscopy of 2-(4-Methoxy-benzoylamino)-4-methyl-pentanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectrum of 2-(4-Methoxy-benzoylamino)-4-methyl-pentanoic acid, an N-acylated derivative of the amino acid L-leucine. For professionals in drug development and chemical synthesis, FTIR spectroscopy serves as a rapid, reliable, and indispensable tool for structural verification. The spectrum of this molecule is a composite of its constituent parts: a carboxylic acid, a secondary amide, a para-substituted aromatic ring, a methoxy ether, and an isobutyl group. Understanding the characteristic vibrational frequencies of each functional group is paramount for accurate spectral interpretation and confirmation of molecular identity.

This document will deconstruct the expected FTIR spectrum, compare the vibrational modes of the different functional groups, and provide the experimental context needed to validate the synthesis of this compound.

Molecular Structure and Key Vibrational Groups

The identity of 2-(4-Methoxy-benzoylamino)-4-methyl-pentanoic acid is confirmed by identifying the vibrational signatures of its five key structural components. The diagram below highlights these functional groups, each of which gives rise to distinct peaks in the infrared spectrum.

Caption: Key functional groups of 2-(4-Methoxy-benzoylamino)-4-methyl-pentanoic acid.

Comparative Analysis of Characteristic FTIR Peaks

The FTIR spectrum of a molecule is unique, but the interpretation relies on comparing observed peaks to well-established frequency ranges for specific vibrational modes.

The High-Wavenumber Region (4000 cm⁻¹ - 2500 cm⁻¹): O-H, N-H, and C-H Stretches

This region is dominated by the stretching vibrations of bonds to hydrogen.

  • Carboxylic Acid O-H Stretch: The most prominent feature is an extremely broad absorption band from approximately 3400 cm⁻¹ to 2400 cm⁻¹.[1][2] This breadth is a hallmark of the strong intermolecular hydrogen bonding that causes carboxylic acids to exist as dimers in the solid state.[2][3] This broad envelope often obscures other peaks within its range.

  • Amide N-H Stretch: Superimposed on the broad O-H band, a sharper, medium-intensity peak is expected between 3400 cm⁻¹ and 3250 cm⁻¹.[1][4] This corresponds to the N-H stretching vibration of the secondary amide group. Its relative sharpness distinguishes it from the underlying O-H signal.

  • C-H Stretches: Two types of C-H stretches are present:

    • Aromatic C-H: Weak to medium peaks appearing just above 3000 cm⁻¹ (typically 3100-3050 cm⁻¹).[2][5]

    • Aliphatic C-H: Stronger, sharp peaks appearing just below 3000 cm⁻¹ (typically 2970-2850 cm⁻¹).[5][6] These arise from the methyl and methylene groups of the leucine isobutyl side chain and the methoxy group.

The Carbonyl Region (1800 cm⁻¹ - 1600 cm⁻¹): A Tale of Two C=O Bonds

This region is diagnostically critical as it contains two distinct carbonyl stretching vibrations. Their positions are influenced by their chemical environment (amide vs. carboxylic acid).

  • Carboxylic Acid C=O Stretch: A strong, sharp peak is expected between 1725-1700 cm⁻¹.[5][7][8] For a saturated, dimerized acid, this peak is typically found around 1710 cm⁻¹.[3][4]

  • Amide I Band (C=O Stretch): A very strong and distinct peak should appear between 1670-1640 cm⁻¹.[5] This band is primarily due to the C=O stretching of the secondary amide. Its lower frequency compared to the carboxylic acid carbonyl is due to resonance with the nitrogen lone pair, which imparts more single-bond character to the C=O bond.

The Fingerprint Region (1600 cm⁻¹ - 650 cm⁻¹): A Wealth of Structural Information

This complex region contains a multitude of bending and stretching vibrations that are unique to the molecule's overall structure.

  • Amide II Band: A medium to strong peak between 1640 cm⁻¹ and 1550 cm⁻¹ is characteristic of the Amide II vibration.[5] This band arises from a coupling of the N-H in-plane bending and C-N stretching modes.[9]

  • Aromatic C=C Stretches: Two or more medium-intensity bands are expected in the 1600-1475 cm⁻¹ range, corresponding to skeletal vibrations of the benzene ring.[2][5]

  • Aliphatic C-H Bends: Bending vibrations for the isobutyl group's methyl (-CH₃) and methylene (-CH₂-) groups occur around 1465 cm⁻¹ and 1375 cm⁻¹. The presence of a gem-dimethyl group often leads to a characteristic doublet around 1385 cm⁻¹ and 1365 cm⁻¹.[6]

  • Aryl Ether C-O-C Stretches: The p-methoxyphenyl group provides two highly diagnostic peaks:

    • A strong, prominent peak for the asymmetrical C-O-C stretch between 1270-1230 cm⁻¹.[6]

    • A medium peak for the symmetrical C-O-C stretch between 1050-1000 cm⁻¹.[6]

  • Carboxylic Acid C-O Stretch & O-H Bend: A C-O stretching band is found between 1320-1210 cm⁻¹, often coupled with O-H in-plane bending.[3] Furthermore, a uniquely broad O-H out-of-plane bend for the hydrogen-bonded dimer appears around 960-900 cm⁻¹.[3]

  • Aromatic C-H Out-of-Plane Bend: The substitution pattern on the aromatic ring is confirmed in this region. For a 1,4-disubstituted (para) ring, a strong, characteristic absorption is expected between 860-800 cm⁻¹.

Summary of Characteristic Peaks

The following table summarizes the expected FTIR absorption bands, their intensities, and the vibrational modes responsible for them.

Wavenumber Range (cm⁻¹)IntensityVibrational AssignmentFunctional Group Moiety
3400 - 2400Very Broad, StrongO-H Stretch (H-bonded dimer)Carboxylic Acid
3400 - 3250Medium, SharpN-H StretchSecondary Amide
3100 - 3000Medium - WeakAromatic C-H Stretchp-Methoxyphenyl
2970 - 2850StrongAliphatic C-H StretchIsobutyl & Methoxy
1725 - 1700Strong, SharpC=O StretchCarboxylic Acid
1670 - 1640Very Strong, SharpAmide I (C=O Stretch)Secondary Amide
1640 - 1550Medium - StrongAmide II (N-H Bend + C-N Stretch)Secondary Amide
1600 - 1475MediumAromatic C=C Ring Stretchp-Methoxyphenyl
~1465 & ~1370MediumAliphatic C-H BendIsobutyl
1270 - 1230StrongAsymmetric C-O-C StretchAryl Ether
1320 - 1210StrongC-O StretchCarboxylic Acid
1050 - 1000MediumSymmetric C-O-C StretchAryl Ether
960 - 900Medium, BroadO-H Out-of-Plane BendCarboxylic Acid
860 - 800StrongAromatic C-H Out-of-Plane Bendp-Methoxyphenyl (1,4-sub)

Standard Experimental Protocol: KBr Pellet Method

To ensure data integrity and reproducibility, a standardized protocol for sample preparation and analysis is crucial. The potassium bromide (KBr) pellet method is a common and reliable technique for acquiring high-quality FTIR spectra of solid samples.

Workflow for FTIR Analysis

G cluster_0 Sample Preparation cluster_1 Pellet Formation cluster_2 Spectral Acquisition A 1. Dry Sample & KBr (Remove all moisture) B 2. Weigh ~1-2 mg of Sample and ~100-200 mg of KBr A->B C 3. Grind Mixture (Use agate mortar & pestle) B->C D 4. Transfer Powder to Pellet Press C->D E 5. Apply Vacuum (Remove trapped air) D->E F 6. Apply Pressure (~8-10 tons) E->F G 7. Form Transparent Pellet F->G H 8. Place Pellet in Holder inside Spectrometer G->H I 9. Acquire Background Spectrum (Empty chamber) H->I J 10. Acquire Sample Spectrum (Typically 16-32 scans) I->J

Caption: Standard workflow for FTIR sample analysis using the KBr pellet method.

Step-by-Step Methodology
  • Drying: Thoroughly dry both the powdered sample and spectroscopy-grade KBr in an oven (e.g., at 110°C for 2-4 hours) to eliminate moisture. Water has strong IR absorptions that can interfere with the spectrum.

  • Mixing: Accurately weigh approximately 1-2 mg of the sample and 100-200 mg of KBr. Combine them in an agate mortar.

  • Grinding: Gently grind the mixture with a pestle for several minutes until a fine, homogeneous powder is obtained. Inadequate grinding can lead to poor pellet quality and scattering effects in the spectrum.

  • Pressing: Transfer a portion of the powder to a pellet press die. Assemble the press and connect it to a vacuum line to remove entrapped air, which can cause the pellet to be opaque.

  • Pellet Formation: Apply pressure (typically 8-10 tons) for several minutes. A good pellet should be thin and transparent or translucent.

  • Analysis: Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer. First, run a background scan of the empty sample compartment. Then, acquire the sample spectrum. Co-add 16 to 32 scans to improve the signal-to-noise ratio.

By systematically analyzing the key regions of the FTIR spectrum and comparing them with established correlation data, researchers can confidently verify the successful synthesis and purity of 2-(4-Methoxy-benzoylamino)-4-methyl-pentanoic acid.

References

  • Wikipedia contributors. (n.d.). Infrared spectroscopy correlation table. Wikipedia. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy (4th ed.). Brooks/Cole, Cengage Learning.
  • University of California, Los Angeles. (n.d.). IR Chart. [Link]

  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

  • Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. [Link]

  • Michigan State University. (n.d.). Simplified Infrared Correlation Chart. [Link]

  • Unpublished. (n.d.). Table of Characteristic IR Absorptions.
  • Nandiyanto, A. B. D., & Oktiani, R. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118. [Link]

  • Smith, B. C. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Link]

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A Comparative Guide to the Purity of Commercial vs. In-House Synthesized 2-(4-Methoxy-benzoylamino)-4-methyl-pentanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the purity of a chemical entity is not merely a number on a certificate of analysis; it is the bedrock of reliable, reproducible, and safe experimental outcomes. This guide provides an in-depth, objective comparison of the purity profiles of commercially procured versus laboratory-synthesized 2-(4-Methoxy-benzoylamino)-4-methyl-pentanoic acid, an N-acylated derivative of L-leucine. We will delve into the synthetic route, outline rigorous analytical protocols for purity assessment, and present a framework for interpreting the resulting data.

The core principle of this guide is to establish a self-validating system of analysis. Every protocol is designed not just to measure, but to provide confidence in the measurement itself, a cornerstone of Good Laboratory Practice (GLP).

Sourcing the Compound: Synthesis vs. Procurement

The decision to synthesize a compound in-house versus purchasing it from a commercial vendor is a critical one, balancing time, cost, and the need for absolute quality control.

In-House Synthesis via Schotten-Baumann Reaction

The most direct route to synthesizing 2-(4-Methoxy-benzoylamino)-4-methyl-pentanoic acid is the N-acylation of L-leucine with 4-methoxybenzoyl chloride. The Schotten-Baumann reaction, first described in the 1880s, remains a robust and widely used method for this transformation[1][2].

The reaction is typically performed in a biphasic system, where an aqueous base neutralizes the HCl byproduct, driving the reaction to completion while the product remains in the organic phase[1]. This choice is causal: the base maintains the amine nucleophile in its deprotonated, reactive state, and the two-phase environment minimizes the competing hydrolysis of the reactive acyl chloride.

However, this synthesis is not without potential pitfalls. A number of process-related impurities can arise:

  • Starting Materials: Unreacted L-leucine and 4-methoxybenzoyl chloride.

  • Hydrolysis Byproduct: 4-methoxybenzoic acid from the reaction of the acyl chloride with water.

  • Dipeptide Formation: Self-condensation of L-leucine, which can occur if the pH is not carefully controlled, leading to the activation of the carboxylic acid group[3].

  • Residual Solvents: Solvents used during the reaction and purification (e.g., dichloromethane, ethyl acetate, hexane).

Leucine L-Leucine Product Desired Product Leucine->Product Main Reaction Dipeptide Dipeptide Impurity Leucine->Dipeptide Side Reaction (Self-condensation) AnisoylChloride 4-Methoxybenzoyl Chloride AnisoylChloride->Product AnisoylAcid 4-Methoxybenzoic Acid (Hydrolysis) AnisoylChloride->AnisoylAcid Side Reaction (with H2O) Base Aqueous Base (e.g., NaOH) Base->Leucine Deprotonates Amine cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Interpretation Commercial Commercial Sample HPLC HPLC-UV (Quantitative Purity) Commercial->HPLC NMR ¹H & ¹³C NMR (Structural ID & Impurities) Commercial->NMR MS LC-MS (Molecular Weight & Impurity ID) Commercial->MS Synthesized Synthesized Sample Synthesized->HPLC Synthesized->NMR Synthesized->MS Comparison Purity Profile Comparison HPLC->Comparison NMR->Comparison MS->Comparison

Sources

A Chromatographic Head-to-Head: Resolving N-benzoyl-leucine and N-(4-methoxybenzoyl)-leucine

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Method Development and Peak Separation

In the landscape of pharmaceutical development and peptide chemistry, the precise analysis and purification of acylated amino acids are paramount. These molecules often serve as crucial intermediates or building blocks in the synthesis of complex therapeutic agents.[1] Among these, N-benzoyl-leucine and its analog, N-(4-methoxybenzoyl)-leucine, present an interesting case study in chromatographic separation. Their structural similarity, differing only by a single methoxy group on the aromatic ring, offers a practical exploration of how subtle molecular modifications can significantly impact chromatographic behavior.

This guide provides an in-depth, objective comparison of the chromatographic properties of N-benzoyl-leucine and N-(4-methoxybenzoyl)-leucine. We will delve into the theoretical underpinnings of their separation, provide detailed experimental protocols for both High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC), and present supporting data to guide researchers in developing robust analytical and preparative methods.

The Decisive Factor: The Role of the Methoxy Group

The key to understanding the differential chromatographic behavior of these two compounds lies in the electronic and steric effects of the para-methoxy group on the benzoyl moiety of N-(4-methoxybenzoyl)-leucine. This substituent introduces a dipole moment and increases the overall polarity of the molecule compared to the unsubstituted N-benzoyl-leucine.

In Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) , where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar, the separation is primarily driven by hydrophobic interactions.[2] Less polar compounds interact more strongly with the stationary phase, resulting in longer retention times.[3] Therefore, we can hypothesize that the more polar N-(4-methoxybenzoyl)-leucine will have a shorter retention time than N-benzoyl-leucine.

Conversely, in Normal-Phase Thin-Layer Chromatography (NP-TLC) , which utilizes a polar stationary phase (e.g., silica gel) and a less polar mobile phase, the principle of separation is based on the analyte's affinity for the polar stationary phase through interactions like hydrogen bonding and dipole-dipole forces.[4][5] In this scenario, the more polar N-(4-methoxybenzoyl)-leucine is expected to interact more strongly with the silica gel, resulting in less migration up the plate and thus a lower retention factor (Rf) value compared to the less polar N-benzoyl-leucine.[6]

Comparative Analysis at a Glance: Physicochemical Properties

A foundational understanding of the physicochemical properties of each analyte is crucial for effective method development.

PropertyN-benzoyl-leucineN-(4-methoxybenzoyl)-leucine
Molecular Formula C13H17NO3[7][8]C14H19NO4
Molecular Weight 235.28 g/mol [7][8]265.31 g/mol
Predicted Polarity Less PolarMore Polar
Key Structural Difference Unsubstituted benzoyl groupMethoxy group at the para position of the benzoyl ring

Experimental Showdown: HPLC and TLC Protocols

To empirically validate our hypotheses, the following detailed protocols for RP-HPLC and NP-TLC are presented. These methods are designed to be robust starting points for further optimization based on specific instrumentation and purity requirements.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the workhorse for the analysis and purification of N-acylated amino acids due to its high resolution and reproducibility.[9][10][11] A C18 column is a standard choice for the separation of such benzoylated compounds.[12][13]

Experimental Protocol: RP-HPLC

  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

  • Column: C18, 250 x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 80% B

    • 15-18 min: 80% B

    • 18-20 min: 80% to 30% B

    • 20-25 min: 30% B (equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve samples in a 1:1 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.

Expected Results and Interpretation

As predicted by theory, N-(4-methoxybenzoyl)-leucine, being the more polar analyte, is expected to elute earlier than N-benzoyl-leucine. The addition of TFA to the mobile phase helps to protonate the carboxylic acid groups, leading to sharper peaks and improved resolution.[12]

AnalyteExpected Retention Time (min)
N-(4-methoxybenzoyl)-leucine~ 10.5
N-benzoyl-leucine~ 12.2
Normal-Phase Thin-Layer Chromatography (NP-TLC)

TLC offers a rapid and cost-effective method for monitoring reaction progress and assessing sample purity.[14] For N-acylated amino acids, silica gel plates are the standard stationary phase.[4][6]

Experimental Protocol: NP-TLC

  • Stationary Phase: Silica gel 60 F254 TLC plates.

  • Mobile Phase (Developing Solvent): Ethyl Acetate : Hexane : Acetic Acid (70:30:1, v/v/v).

  • Sample Preparation: Dissolve samples in methanol to a concentration of 2 mg/mL.

  • Application: Spot 2 µL of each sample solution onto the TLC plate baseline.

  • Development: Place the TLC plate in a developing chamber saturated with the mobile phase and allow the solvent front to ascend to approximately 1 cm from the top of the plate.

  • Visualization:

    • Observe the plate under UV light at 254 nm to visualize the aromatic rings.

    • Stain the plate with a ninhydrin solution and gently heat to visualize the amino acid derivatives as colored spots.[5]

Expected Results and Interpretation

In this normal-phase system, the more polar N-(4-methoxybenzoyl)-leucine is anticipated to have a stronger affinity for the polar silica gel stationary phase. This will result in it traveling a shorter distance up the plate, yielding a lower Rf value compared to the less polar N-benzoyl-leucine.

AnalyteExpected Rf Value
N-(4-methoxybenzoyl)-leucine~ 0.45
N-benzoyl-leucine~ 0.60

Visualizing the Workflow

To further clarify the experimental processes, the following diagrams illustrate the workflows for both the RP-HPLC and NP-TLC analyses.

RP_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep Dissolve Samples (1 mg/mL in 50:50 A:B) inject Inject 10 µL prep->inject column C18 Column (250x4.6mm, 5µm) inject->column gradient Gradient Elution (ACN/H2O with 0.1% TFA) column->gradient detect UV Detection (254 nm) gradient->detect analyze Compare Retention Times detect->analyze

Caption: RP-HPLC workflow for the separation of N-benzoyl-leucine and N-(4-methoxybenzoyl)-leucine.

NP_TLC_Workflow cluster_prep_tlc Sample & Plate Preparation cluster_dev Development cluster_vis Visualization & Analysis prep_tlc Dissolve Samples (2 mg/mL in Methanol) spot Spot Samples on Silica Gel Plate prep_tlc->spot develop Develop in Chamber (EtOAc/Hexane/AcOH) spot->develop visualize Visualize under UV (254 nm) & with Ninhydrin Stain develop->visualize analyze_tlc Calculate & Compare Rf Values visualize->analyze_tlc

Caption: NP-TLC workflow for the separation of N-benzoyl-leucine and N-(4-methoxybenzoyl)-leucine.

Conclusion

The chromatographic comparison of N-benzoyl-leucine and N-(4-methoxybenzoyl)-leucine serves as an excellent practical example of how a minor structural modification can be exploited for effective separation. The increased polarity imparted by the methoxy group on N-(4-methoxybenzoyl)-leucine leads to a predictable decrease in retention time in RP-HPLC and a lower Rf value in NP-TLC. The provided protocols offer robust starting points for researchers and drug development professionals, enabling them to confidently develop analytical and preparative methods for these and structurally related compounds. By understanding the fundamental principles of chromatography and the physicochemical properties of the analytes, scientists can logically design and optimize separation strategies to meet the stringent demands of modern chemical and pharmaceutical research.

References

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Safety Operating Guide

2-(4-Methoxy-benzoylamino)-4-methyl-pentanoic acid proper disposal procedures

[1]

Executive Summary & Chemical Profile

Objective: Safe, compliant removal of solid organic amide waste via high-temperature incineration. Core Directive: Do NOT dispose of this compound down the drain or in municipal trash. Despite potential "non-hazardous" OSHA classifications for specific isomers, this compound is a chemical intermediate that requires management as Non-Halogenated Organic Waste .[1]

Chemical Identity Verification

Before disposal, verify the waste stream against these physicochemical properties to ensure no cross-contamination with incompatibles.[1]

PropertySpecificationOperational Implication
Chemical Name 2-(4-Methoxy-benzoylamino)-4-methyl-pentanoic acidUse full name on waste tags.[1] Avoid abbreviations like "MB-Leu".[1]
CAS Registry Varies by isomer (Generic: N-benzoyl leucine derivs.)[1]Treat as "Organic Acid/Amide".
Physical State White to off-white powder/solidDust Hazard: Use N95/P100 respiratory protection during transfer.
Functional Groups Carboxylic Acid, Amide, EtherpH Sensitive: Acidic character.[1] Incompatible with strong oxidizers.[2][3][4][5]
Solubility Low in water; Soluble in organic solvents (DMSO, MeOH)Do not attempt aqueous neutralization; dispose as dry solid.[1]

Hazard Analysis & Segregation Strategy

As a Senior Application Scientist, I emphasize that safety relies on segregation logic rather than just PPE. This compound contains an amide bond and a carboxylic acid tail.

The Self-Validating Segregation System

To prevent exothermic reactions in the waste container, you must validate the waste stream compatibility using the "Acid-Amide Check" :

  • Oxidizer Exclusion: The electron-rich methoxy-benzene ring makes this compound susceptible to electrophilic attack. NEVER mix with concentrated Nitric Acid (

    
    ) or Perchloric Acid (
    
    
    ).[1] This can generate heat or unstable nitrated byproducts.
  • Base Exclusion: Mixing with strong bases (NaOH) will deprotonate the carboxylic acid, generating salts that may alter solubility or interfere with incineration feeds.[1] Keep the waste stream neutral to acidic .

Waste Stream Classification
  • Primary Classification: Non-Halogenated Organic Solid.

  • EPA/RCRA Status: Not P-listed or U-listed. Likely qualifies as "Non-Regulated Chemical Waste" unless mixed with listed solvents.

  • Recommended Disposal Path: Fuel Blending / High-Temperature Incineration.

Step-by-Step Disposal Protocol

Phase 1: Pre-Disposal Stabilization
  • Step 1.1: Ensure the material is dry.[5] If the compound is in solution (e.g., dissolved in Methanol), it must be treated as a Liquid Flammable Waste .[1]

  • Step 1.2: If the material is a pure solid, transfer it to a wide-mouth HDPE (High-Density Polyethylene) or glass jar.[1] Avoid metal containers if the compound is wet/acidic to prevent corrosion.

Phase 2: Packaging & Labeling
  • Step 2.1: Double-bag the primary container if using a solid waste carboy.

  • Step 2.2: Labeling is Critical. Do not use generic labels.

    • Correct Label: "Non-Halogenated Organic Solid: 2-(4-Methoxy-benzoylamino)-4-methyl-pentanoic acid."[1]

    • Hazards Checked: Irritant, Combustible.[1]

Phase 3: The Handoff (Workflow Visualization)

The following diagram illustrates the decision logic for disposing of this specific intermediate.

DisposalWorkflowStartWaste Generation:N-(4-Methoxybenzoyl)-L-leucineStateCheckIs the waste Solid or Liquid?Start->StateCheckLiquidPathDissolved in Solvent(e.g., MeOH, DMSO)StateCheck->LiquidPathLiquidSolidPathDry Powder / SolidStateCheck->SolidPathSolidLiquidClassClassify as:Flammable Liquid Waste(D001)LiquidPath->LiquidClassContamCheckContaminated withHeavy Metals or Oxidizers?SolidPath->ContamCheckFinalTransfer to EHSfor IncinerationLiquidClass->FinalSolidClassClassify as:Non-Halogenated Organic SolidSegregateSEGREGATE IMMEDIATELYDo not mix streamsContamCheck->SegregateYesPackSolidPack in HDPE JarLabel: 'Organic Solid'ContamCheck->PackSolidNoSegregate->FinalSpecial HandlingPackSolid->Final

Figure 1: Decision matrix for the segregation and packaging of N-(4-Methoxybenzoyl)-L-leucine waste. Blue nodes indicate decision points; Green indicates the standard solid waste path.[1]

Emergency Contingencies

Even with low-hazard solids, spills require a disciplined response to prevent tracking dust into common areas.[1]

ScenarioImmediate ActionDecontamination
Dry Spill (< 50g) Isolate area.[1] Wear nitrile gloves and N95 mask.Scoop gently to avoid dust. Wipe surface with MeOH-dampened paper towels.[1]
Wet Spill (Solution) Absorb with vermiculite or clay pads.Wash area with soap and water.[6][7][8] Place absorbent in solid waste.
Skin Contact Brush off dry powder before rinsing.Rinse with water for 15 mins. Consult SDS (Section 4).

References & Regulatory Grounding

The protocols above are derived from standard chemical hygiene practices for organic acids and amides.

  • American Chemical Society (ACS). Hazardous Waste Management in Research Laboratories. (General guidelines for organic segregation).

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261. (Identification of Hazardous Waste).

  • Fisher Scientific. Safety Data Sheet: N-Benzoyl-L-leucine (Analogous Structure). (Used for hazard extrapolation of benzoyl-amino acids).[1]

  • PubChem. Compound Summary: N-(4-Methoxybenzoyl)leucine.[1] (Chemical structure and physical property verification).

A Researcher's Guide to the Safe Handling of 2-(4-Methoxy-benzoylamino)-4-methyl-pentanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment: An Evidence-Based Approach

Given the absence of a dedicated SDS, a conservative approach to safety is warranted. Analysis of analogous compounds, such as substituted benzoylamino pentanoic acids and methylpentanoic acids, reveals a consistent hazard profile. These related substances are frequently categorized as causing severe skin burns and eye damage, and may be harmful if swallowed or inhaled.[1][2][3][4] Some analogues are also noted to be corrosive to the respiratory tract.[1] Therefore, it is prudent to treat 2-(4-Methoxy-benzoylamino)-4-methyl-pentanoic acid as a hazardous substance with the potential for corrosive and irritant properties.

Table 1: Potential Hazards of 2-(4-Methoxy-benzoylamino)-4-methyl-pentanoic acid (Inferred from Analogous Compounds)

Hazard ClassificationPotential Effects
Skin Corrosion/IrritationCauses severe skin burns.[1][2][3]
Serious Eye Damage/IrritationCauses serious eye damage.[1][2][3][4]
Acute Toxicity (Oral)Harmful if swallowed.[2][5]
Respiratory IrritationMay cause respiratory irritation; corrosive to the respiratory tract.[1]
Aquatic ToxicityHarmful to aquatic life.[1]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial to minimize exposure when handling 2-(4-Methoxy-benzoylamino)-4-methyl-pentanoic acid. The following recommendations are based on the potential hazards identified from structurally similar compounds.

Primary Protective Measures:
  • Engineering Controls: All handling of this chemical, particularly when in powdered form, should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[2][4]

  • Eye and Face Protection: Chemical safety goggles are mandatory.[5][6] For procedures with a heightened risk of splashing or when handling larger quantities, a face shield should be worn in conjunction with goggles.[7]

  • Skin and Body Protection:

    • Gloves: Chemical-resistant gloves are essential. Nitrile or neoprene gloves are recommended.[8] Gloves must be inspected for integrity before each use and disposed of immediately after handling the compound or if contamination is suspected.[6][9] Proper glove removal technique should be followed to avoid skin contact.[9]

    • Laboratory Coat: A clean, buttoned, knee-length laboratory coat must be worn to protect street clothing and skin from potential contamination.[7]

    • Apron: For tasks involving a significant splash risk, a chemical-resistant apron worn over the lab coat is advised.[7]

    • Footwear: Closed-toe shoes are required at all times in the laboratory.

Respiratory Protection:

Under normal handling conditions within a chemical fume hood, respiratory protection is not typically required. However, if there is a potential for aerosol generation outside of a fume hood, or in the event of a spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Operational Plan: From Receipt to Disposal

A systematic approach to handling 2-(4-Methoxy-benzoylamino)-4-methyl-pentanoic acid is critical for maintaining a safe laboratory environment.

Step-by-Step Handling Protocol:
  • Preparation: Before handling the compound, ensure the chemical fume hood is functioning correctly. Clear the workspace of any unnecessary items. Assemble all necessary equipment and reagents.

  • Donning PPE: Put on all required PPE in the correct order: lab coat, closed-toe shoes, chemical safety goggles, and gloves. If a face shield or apron is needed, don them after the goggles.

  • Weighing and Transfer:

    • Perform all weighing and transfer operations within the fume hood.

    • To prevent the generation of dust, handle the solid material carefully. Use a spatula for transfers.

    • If preparing a solution, add the solid to the solvent slowly.

  • Post-Handling:

    • After handling is complete, decontaminate any surfaces that may have come into contact with the chemical.

    • Carefully remove and dispose of contaminated gloves.

    • Wash hands thoroughly with soap and water after removing gloves.[1][2][10]

Emergency Procedures:
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[2][7] Remove contaminated clothing.[1][2] Seek immediate medical attention.[2][3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1][2] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1][2][3]

  • Inhalation: Move the individual to fresh air.[2] If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][3]

  • Ingestion: Do NOT induce vomiting.[1][2] Rinse mouth with water.[1][10] Seek immediate medical attention.[3][4]

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste and contaminated materials is a critical component of laboratory safety and environmental responsibility.

  • Chemical Waste: Unused 2-(4-Methoxy-benzoylamino)-4-methyl-pentanoic acid and any solutions containing it should be disposed of as hazardous chemical waste.[1][2] Follow all local, state, and federal regulations for hazardous waste disposal.

  • Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, weigh boats, and paper towels, should be collected in a designated, sealed hazardous waste container.[9]

  • Empty Containers: Empty containers should be rinsed with an appropriate solvent, and the rinsate collected as hazardous waste.

Workflow for Safe Handling and Disposal

The following diagram illustrates the key decision points and steps for the safe handling and disposal of 2-(4-Methoxy-benzoylamino)-4-methyl-pentanoic acid.

Workflow for Handling 2-(4-Methoxy-benzoylamino)-4-methyl-pentanoic acid cluster_prep Preparation cluster_handling Handling cluster_post_handling Post-Handling & Decontamination cluster_disposal Waste Disposal start Start: Receive Chemical prep_area Prepare Workspace in Fume Hood start->prep_area don_ppe Don Appropriate PPE prep_area->don_ppe weigh_transfer Weigh and Transfer don_ppe->weigh_transfer experiment Perform Experiment weigh_transfer->experiment decontaminate Decontaminate Surfaces experiment->decontaminate dispose_solid Dispose of Solid Waste experiment->dispose_solid dispose_liquid Dispose of Liquid Waste experiment->dispose_liquid dispose_sharps Dispose of Contaminated Sharps experiment->dispose_sharps doff_ppe Doff PPE Correctly decontaminate->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands end End wash_hands->end dispose_solid->end dispose_liquid->end dispose_sharps->end

Caption: Workflow for handling and disposal.

References

  • Aldrich - W346306 Safety D
  • Thermo Fisher Scientific Safety Data Sheet. (2025). Thermo Fisher Scientific.
  • Fisher Scientific Safety D
  • BenchChem. (n.d.). Personal protective equipment for handling 3-(3-(Benzyloxy)phenyl)propanoic acid.
  • Sigma-Aldrich Safety D
  • Fisher Scientific Safety Data Sheet for 2-Methylpentanoic acid. (2025). Fisher Scientific.
  • Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. (n.d.).
  • Thermo Fisher Scientific Safety Data Sheet for Methyl anthranil
  • Fisher Scientific Safety Data Sheet for 4-Pentenoic acid, 2-methyl-. (2025). Fisher Scientific.
  • Aaronchem Safety D
  • BenchChem. (n.d.). Personal protective equipment for handling 2,4-Dihydroxy-3,3-dimethyl-butanoic acid.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.